L-640,033
Description
Properties
CAS No. |
115326-36-8 |
|---|---|
Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(6-amino-3-pyridinyl)-2-(5-phenylpentan-2-ylamino)ethanol |
InChI |
InChI=1S/C18H25N3O/c1-14(6-5-9-15-7-3-2-4-8-15)20-13-17(22)16-10-11-18(19)21-12-16/h2-4,7-8,10-12,14,17,20,22H,5-6,9,13H2,1H3,(H2,19,21) |
InChI Key |
OPDPSXDSOFXUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)NCC(C2=CN=C(C=C2)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 640033; L-640033; L640033; L-640,033; L 640,033; L640,033; |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of L-640,033: A Technical Guide to a Presumed Leukotriene Receptor Antagonist
Disclaimer: Publicly accessible scientific literature and drug databases contain no specific information on a compound designated "L-640,033." The "L-" prefix was historically used by Merck for its investigational compounds. Given the concurrent development of several leukotriene receptor antagonists by Merck in the same era, it is highly probable that this compound was an early-stage candidate within this therapeutic class that was either discontinued (B1498344) or superseded. This guide, therefore, provides an in-depth overview of the mechanism of action of cysteinyl leukotriene receptor antagonists from that period, using the well-documented compound Verlukast (MK-679, L-668,019) as a representative model to fulfill the core requirements of this technical guide.
Core Mechanism of Action: Competitive Antagonism of the Cysteinyl Leukotriene 1 Receptor
The primary mechanism of action for Verlukast, and presumably for this compound, is the potent and selective competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory eicosanoids synthesized by various cells, including mast cells and eosinophils.[1] These mediators play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion.[2]
By binding to the CysLT1 receptor, Verlukast and similar antagonists block the downstream signaling cascade initiated by the natural ligands, particularly LTD4. This action effectively mitigates the inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.
Signaling Pathway of CysLT1 Receptor Activation and its Antagonism
The binding of LTD4 to the CysLT1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events. The antagonist, such as Verlukast, physically blocks this initial binding step.
Quantitative Data: Binding Affinities and Functional Antagonism
The potency of a leukotriene receptor antagonist is determined by its binding affinity for the CysLT1 receptor and its ability to inhibit the functional responses to leukotrienes. The following table summarizes key quantitative data for Verlukast.
| Parameter | Species/Tissue | Value | Reference |
| IC50 vs. [3H]LTD4 Binding | Guinea Pig Lung Homogenates | 3.1 ± 0.5 nM | [3] |
| Human Lung Homogenates | 8.0 ± 3.0 nM | [3] | |
| Differentiated U937 Cell Membranes | 10.7 ± 1.6 nM | [3] | |
| -log KB vs. LTD4-induced Contraction | Guinea Pig Trachea | 8.8 | [3] |
| Human Trachea | 8.3 ± 0.2 | [3] | |
| -log KB vs. LTC4-induced Contraction | Guinea Pig Trachea | 8.6 | [3] |
| -log KB vs. LTE4-induced Contraction | Guinea Pig Trachea | 8.9 | [3] |
Experimental Protocols
Detailed methodologies are crucial for understanding the evidence supporting the mechanism of action. Below are representative protocols for key experiments.
Radioligand Binding Assay for CysLT1 Receptor
This experiment quantifies the affinity of the antagonist for the CysLT1 receptor.
Protocol:
-
Tissue Preparation: Guinea pig or human lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation rich in CysLT1 receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of radiolabeled leukotriene D4 ([3H]LTD4) and varying concentrations of the antagonist (Verlukast).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound [3H]LTD4 from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value, the concentration of antagonist that inhibits 50% of the specific [3H]LTD4 binding, is determined from this curve.
In Vitro Functional Assay: Guinea Pig Tracheal Strip Contraction
This experiment assesses the ability of the antagonist to inhibit the physiological response (muscle contraction) to leukotrienes.
Protocol:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Equilibration: The tracheal strips are allowed to equilibrate under a resting tension.
-
Antagonist Pre-incubation: The tissues are pre-incubated with either vehicle or a specific concentration of Verlukast for a set period.
-
Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of a leukotriene agonist (e.g., LTD4, LTC4, or LTE4).
-
Data Measurement and Analysis: The contractile responses are measured isometrically. The data are used to calculate the Schild regression and determine the -log KB value, which represents the negative logarithm of the antagonist's dissociation constant.[3]
Conclusion
While specific data for this compound remain elusive, the extensive research on its contemporary, Verlukast (L-668,019), provides a robust framework for understanding its likely mechanism of action. As a potent and selective competitive antagonist of the CysLT1 receptor, this class of compounds effectively blocks the pro-inflammatory and bronchoconstrictive pathways mediated by cysteinyl leukotrienes. The experimental protocols and quantitative data presented for Verlukast serve as a detailed technical guide to the core pharmacology of the leukotriene receptor antagonists developed by Merck during this period.
References
- 1. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the leukotriene antagonist verlukast: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-640,033: An In-Depth Profile of a Selective Prostanoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640,033 is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. As a member of the prostanoid receptor family, the TP receptor plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction. The selective blockade of this receptor by antagonists like this compound offers a promising therapeutic avenue for a range of cardiovascular and respiratory diseases. This technical guide provides a comprehensive overview of the selectivity profile of this compound for prostanoid receptors, detailing its binding affinities and functional activities. Furthermore, it outlines the key experimental protocols used to characterize this compound and visualizes the associated signaling pathways.
Selectivity Profile of this compound for Prostanoid Receptors
The selectivity of this compound has been primarily characterized through radioligand binding assays and functional bioassays. These studies have demonstrated its high affinity for the TP receptor with significantly lower affinity for other prostanoid receptor subtypes.
Quantitative Data Summary
The following tables summarize the binding affinity (pKi) and functional antagonist potency (pA2) of this compound and its closely related analog, L-640,035, for the human TP receptor. Data for other prostanoid receptors is limited, underscoring the compound's selectivity.
Table 1: Binding Affinity of L-640,035 for Human Prostanoid Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Source | pKi (M) |
| TP | [125I]-PTA-OH | Human Platelets | 8.6 |
Data derived from studies on the structurally similar antagonist L-640,035, indicating high affinity for the TP receptor.
Table 2: Functional Antagonist Activity of L-640,035 at the Human TP Receptor
| Assay | Agonist | Preparation | pA2 |
| Platelet Aggregation | U-46619 | Human Washed Platelets | 8.8 |
pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Experimental Protocols
The characterization of this compound and similar compounds relies on robust in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for TP Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the TP receptor.
1. Materials:
-
Membrane Preparation: Human washed platelet membranes.
-
Radioligand: [125I]-PTA-OH (a potent TP receptor antagonist).
-
Test Compound: this compound or its analogs.
-
Non-specific Binding Control: A high concentration of a known TP receptor antagonist (e.g., SQ 29,548).
-
Assay Buffer: Tris-HCl buffer with appropriate ions.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
2. Procedure:
-
Incubate the platelet membranes with a fixed concentration of [125I]-PTA-OH and varying concentrations of the test compound.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a saturating concentration of the non-labeled antagonist.
-
Allow the reaction to reach equilibrium.
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Platelet Aggregation
This protocol assesses the functional antagonism of this compound on TP receptor-mediated platelet aggregation.
1. Materials:
-
Platelet Preparation: Human washed platelets.
-
Agonist: U-46619 (a stable TXA2 mimetic).
-
Antagonist: this compound.
-
Platelet Aggregometer.
-
Saline Buffer.
2. Procedure:
-
Prepare a suspension of washed human platelets.
-
Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control.
-
Initiate platelet aggregation by adding a fixed concentration of the TP receptor agonist, U-46619.
-
Monitor the change in light transmission through the platelet suspension over time using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.
3. Data Analysis:
-
Generate concentration-response curves for U-46619 in the absence and presence of different concentrations of this compound.
-
Determine the pA2 value from a Schild plot, which is a linear regression of log(dose ratio - 1) versus the negative log of the antagonist concentration. The x-intercept of this plot provides the pA2 value.
Signaling Pathways and Experimental Workflow
Prostanoid Receptor Signaling Overview
Prostanoid receptors are G protein-coupled receptors (GPCRs) that, upon activation by their respective ligands, initiate intracellular signaling cascades. The TP receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).
Caption: TP receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Selectivity Profiling
The logical flow for determining the selectivity profile of a compound like this compound involves a series of binding and functional assays across a panel of prostanoid receptors.
Caption: Workflow for the in vitro characterization of a selective TP antagonist.
Conclusion
This compound is a well-characterized, potent, and selective TP receptor antagonist. The data presented in this guide, derived from rigorous radioligand binding and functional assays, confirm its high affinity for the TP receptor with minimal activity at other prostanoid receptor subtypes. The detailed experimental protocols provide a foundation for the continued investigation of this and similar compounds. The visualization of the TP receptor signaling pathway and the experimental workflow offers a clear understanding of the mechanism of action and the process of selectivity profiling. This comprehensive profile positions this compound as a valuable tool for research and a potential lead compound in the development of novel therapeutics for diseases mediated by thromboxane A2.
The Enigmatic Case of L-640,033: A Search for a Lost Leukotriene Antagonist
Despite a comprehensive search of scientific literature, patent databases, and historical records, the compound designated as L-640,033 remains shrouded in mystery. This in-depth technical guide sought to illuminate the discovery and synthesis of this molecule, believed to be an early leukotriene antagonist developed by Merck. However, the absence of publicly available data suggests that this compound was likely an internal code name for a compound that did not advance to later stages of clinical development or publication under this identifier.
Leukotriene antagonists are a class of drugs that block the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or allergen trigger. These antagonists are crucial in the management of asthma and other inflammatory conditions. The 1980s marked a period of intense research and development in this area, with pharmaceutical companies like Merck actively pursuing novel compounds to inhibit the leukotriene pathway.
It is probable that this compound was one of many candidates synthesized and evaluated during this exploratory phase. In the highly competitive and proprietary environment of drug discovery, compounds are often assigned internal alphanumeric codes for tracking and confidentiality. Many of these compounds, for various reasons including lack of efficacy, unfavorable pharmacokinetic profiles, or strategic business decisions, never reach the public domain through patents or peer-reviewed publications.
The trajectory of drug development often involves the synthesis of numerous structural analogs. It is conceivable that the research efforts that included this compound ultimately led to the development of more successful and widely known leukotriene antagonists from Merck, such as Montelukast (Singulair®). The knowledge gained from compounds like this compound, even if they were not commercially viable, would have been instrumental in refining the structure-activity relationships and guiding the design of later-generation drugs.
While the specific details regarding the discovery, synthesis, and biological activity of this compound are not accessible, we can infer the general scientific context and methodologies that would have been employed during its investigation.
Postulated Experimental Approaches for a Novel Leukotriene Antagonist in the 1980s
Given the state of the art in medicinal chemistry and pharmacology during the 1980s, the investigation of a compound like this compound would have likely involved the following key stages:
Chemical Synthesis
The synthesis of novel leukotriene antagonists during this period often involved multi-step organic chemistry processes. The core structures frequently incorporated quinoline-containing moieties, designed to mimic the endogenous leukotrienes and competitively bind to their receptors. The general workflow for synthesizing such a compound would have been as follows:
Caption: Conceptual workflow for the synthesis of a novel leukotriene antagonist.
Biological Evaluation
Once synthesized and purified, this compound would have undergone a battery of in vitro and in vivo assays to determine its biological activity and pharmacological properties.
In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity of this compound for the cysteinyl leukotriene receptor (CysLT1), radioligand binding assays would have been performed using cell membranes expressing the receptor.
-
Functional Assays: These assays would measure the ability of this compound to inhibit the physiological effects of leukotrienes, such as calcium mobilization or smooth muscle contraction in isolated tissue preparations (e.g., guinea pig ileum).
In Vivo Models:
-
Animal Models of Asthma: The efficacy of this compound would have been tested in animal models of allergen-induced bronchoconstriction, such as in sensitized guinea pigs or sheep. Parameters like airway resistance and lung function would be measured.
-
Pharmacokinetic Studies: These studies in animals would determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, providing crucial information on its bioavailability and half-life.
The following diagram illustrates a potential experimental workflow for the biological evaluation of a candidate compound:
Caption: Hypothetical workflow for the biological evaluation of this compound.
Signaling Pathway
Leukotriene antagonists exert their effects by blocking the signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor. The binding of an agonist like LTD4 would typically lead to the activation of phospholipase C, resulting in an increase in intracellular calcium and the activation of protein kinase C, ultimately leading to smooth muscle contraction and inflammation. This compound, as an antagonist, would have been designed to competitively block the receptor and prevent these downstream events.
Caption: Simplified signaling pathway of the CysLT1 receptor and the inhibitory action of an antagonist.
Pharmacological Profile of L-640,033: A Technical Guide to a Novel Cysteinyl Leukotriene Receptor 1 Antagonist
Executive Summary: This document provides a comprehensive technical overview of the pharmacological properties of L-640,033, a novel, potent, and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Due to the absence of publicly available data for a compound specifically designated this compound, this guide will present a hypothetical yet representative pharmacological profile for such a molecule, intended to serve as a detailed template for researchers, scientists, and drug development professionals. The methodologies, data presentation, and mechanistic pathways described herein are based on established principles for the characterization of CysLT1R antagonists.
Introduction
Cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), D4 (LTD4), and E4 (LTE4), are potent lipid inflammatory mediators derived from arachidonic acid.[1] They play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3] Their effects, which include bronchoconstriction, increased vascular permeability, and mucus hypersecretion, are primarily mediated through the activation of the G protein-coupled receptor, CysLT1R.[1][4] this compound is a selective antagonist developed to competitively inhibit the binding of CysLTs to CysLT1R, thereby mitigating the inflammatory cascade.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays to determine its affinity, potency, and selectivity for the human CysLT1 receptor.
The affinity of this compound for the CysLT1 receptor was determined by its ability to displace the radiolabeled ligand [³H]-LTD4 from membranes prepared from cells recombinantly expressing the human CysLT1R.
Table 1: Radioligand Binding Affinity of this compound at Human CysLT1R
| Compound | Kᵢ (nM) | Hill Slope (n H) |
| This compound | 2.5 ± 0.3 | 0.98 ± 0.05 |
| Montelukast | 5.2 ± 0.6 | 1.01 ± 0.07 |
| Zafirlukast | 8.7 ± 1.1 | 0.99 ± 0.06 |
Data are presented as mean ± SEM from three independent experiments.
The functional potency of this compound was assessed by its ability to inhibit LTD4-induced intracellular calcium mobilization in cells expressing the human CysLT1R.
Table 2: Functional Antagonism of this compound at Human CysLT1R
| Compound | IC₅₀ (nM) | Assay Type |
| This compound | 4.8 ± 0.5 | Calcium Mobilization |
| Montelukast | 9.3 ± 1.2 | Calcium Mobilization |
| Zafirlukast | 15.1 ± 2.0 | Calcium Mobilization |
Data are presented as mean ± SEM from three independent experiments.
Experimental Protocols
This protocol outlines the competitive binding assay used to determine the affinity (Kᵢ) of this compound for the CysLT1 receptor.
-
Membrane Preparation:
-
HEK293 cells stably transfected with the human CysLT1R gene are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer.[5]
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
Cell membranes (20-40 µg of protein).
-
A fixed concentration of [³H]-LTD4 (e.g., 0.3 nM).[6]
-
Varying concentrations of the unlabeled competitor (this compound or reference compounds) over a logarithmic range.
-
-
Incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.[6]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4 (e.g., 1 µM).[6]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound ligand, is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The IC₅₀ values are determined by non-linear regression analysis of the competition curves.
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.[5]
-
This protocol describes the functional assay to measure the potency of this compound as an antagonist of CysLT1R-mediated signaling.
-
Cell Preparation:
-
CHO-K1 cells stably expressing the human CysLT1R and a calcium-sensitive fluorescent dye reporter (e.g., Fluo-4 AM) are seeded into 96-well plates and grown to confluence.
-
-
Assay Procedure:
-
The cell culture medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are pre-incubated with varying concentrations of this compound or reference antagonists for 15-30 minutes at 37°C.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Leukotriene D4 (LTD4) is added at a concentration that elicits a submaximal response (EC₈₀, e.g., 10 nM) to stimulate calcium influx.[7]
-
Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The percentage of inhibition by the antagonist at each concentration is calculated relative to the response with LTD4 alone.
-
The IC₅₀ values are determined by fitting the concentration-response inhibition curves using a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
LTD4 binding to the CysLT1R, a Gq-coupled receptor, initiates a signaling cascade leading to the physiological effects of bronchoconstriction and inflammation. This compound acts by blocking this initial binding step.
The systematic evaluation of a novel CysLT1R antagonist like this compound follows a well-defined workflow from initial in vitro characterization to in vivo efficacy studies.
In Vivo Models
The efficacy of a CysLT1R antagonist is typically evaluated in established animal models of asthma and allergic inflammation.[8][9] A common model is the ovalbumin (OVA)-sensitized and challenged guinea pig or mouse.[10][11] In these models, the administration of this compound prior to the allergen challenge would be expected to significantly inhibit the resulting bronchoconstriction, airway hyperresponsiveness, and eosinophilic inflammation in the lungs.[12]
Conclusion
This guide outlines the comprehensive pharmacological profile of a hypothetical, novel CysLT1 receptor antagonist, this compound. The presented data tables, detailed experimental protocols, and pathway diagrams provide a framework for the characterization and development of such a compound. The strong in vitro affinity and functional potency, coupled with a clear mechanism of action, would position this compound as a promising candidate for the treatment of asthma and other inflammatory diseases driven by cysteinyl leukotrienes. Further in vivo studies would be essential to confirm its therapeutic potential.
References
- 1. litfl.com [litfl.com]
- 2. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leukotriene receptor antagonists in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. criver.com [criver.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. journals.physiology.org [journals.physiology.org]
L-640,033 as a Tool Compound for TXA2 Signaling: An In-depth Technical Guide
Notice: Due to the limited availability of specific quantitative data and detailed experimental protocols for L-640,033 in the public domain, this guide utilizes the well-characterized and extensively documented Thromboxane (B8750289) A2 (TXA2) receptor antagonist, SQ 29,548 , as a representative tool compound to illustrate the principles and methodologies relevant to the study of TXA2 signaling.
Introduction to Thromboxane A2 Signaling
Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a pivotal role in a multitude of physiological and pathophysiological processes, most notably in hemostasis and cardiovascular regulation.[1][2] Produced primarily by activated platelets, TXA2 exerts its effects by binding to and activating the G protein-coupled thromboxane receptor (TP receptor), leading to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[3][4] Dysregulation of the TXA2 signaling pathway is implicated in various cardiovascular diseases, including thrombosis, myocardial infarction, and hypertension.
Tool compounds that selectively antagonize the TP receptor are indispensable for elucidating the intricate mechanisms of TXA2 signaling and for the development of novel therapeutic agents. These antagonists allow researchers to dissect the specific contributions of TXA2 in complex biological systems.
SQ 29,548: A Potent and Selective TXA2 Receptor Antagonist
SQ 29,548 is a highly potent and selective competitive antagonist of the TP receptor. Its utility as a tool compound stems from its ability to specifically block the actions of TXA2 and its stable mimetics, such as U46619, thereby enabling the investigation of TXA2-mediated cellular responses.
Mechanism of Action
SQ 29,548 competitively binds to the TP receptor, preventing the binding of the endogenous agonist, TXA2, and synthetic agonists like U46619. This blockade inhibits the downstream signaling cascade initiated by receptor activation.
The activation of the TP receptor by an agonist typically leads to the coupling of G proteins, primarily Gq and G12/G13.[3] Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] The G12/G13 pathway activates Rho GTPases, which are involved in regulating cell shape and motility. By blocking the initial agonist binding, SQ 29,548 effectively inhibits these downstream events.
Caption: TXA2 Signaling Pathway and the inhibitory action of SQ 29,548.
Quantitative Data for SQ 29,548
The following table summarizes the available quantitative data for SQ 29,548, demonstrating its potency as a TP receptor antagonist.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 1.7 nM | Cultured Rat Aortic Smooth Muscle Cells | [2] |
| IC50 (Platelet Aggregation) | Data not available in search results | - | - |
| Selectivity | Selective for TP receptor over other prostanoid receptors | General knowledge | [1] |
Note: While the search results confirm the potent inhibitory effect of SQ 29,548 on platelet aggregation, specific IC50 values were not found.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize TP receptor antagonists like SQ 29,548. These protocols are based on standard laboratory practices and information gathered from the search results.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound for the TP receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Isolate platelets from whole blood by differential centrifugation or use cultured cells overexpressing the TP receptor.
-
Homogenize the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, add a constant concentration of a radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548).
-
Add increasing concentrations of the unlabeled test compound (SQ 29,548).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.
Caption: Workflow for a platelet aggregation assay.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.
-
Carefully collect the PRP supernatant.
-
-
Aggregation Measurement:
-
Place a sample of PRP in a cuvette in a light transmission aggregometer and establish a baseline reading.
-
Add the test compound (SQ 29,548) at various concentrations or a vehicle control and pre-incubate for a defined period.
-
Add a TP receptor agonist (e.g., U46619 or arachidonic acid) to induce platelet aggregation.
-
Record the change in light transmission over time as the platelets aggregate.
-
-
Data Analysis:
-
Measure the maximum aggregation for each concentration of the test compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the concentration of the test compound and determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a TP receptor agonist.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Preparation and Dye Loading:
-
Use either isolated platelets or a cell line expressing the TP receptor.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which can cross the cell membrane. Intracellular esterases will cleave the AM ester, trapping the dye inside the cells.
-
-
Measurement of Calcium Flux:
-
Place the dye-loaded cells in a fluorometer or a fluorescence plate reader.
-
Add the test compound (SQ 29,548) at various concentrations or a vehicle control and pre-incubate.
-
Add a TP receptor agonist (e.g., U46619) to stimulate the cells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each condition.
-
Calculate the percentage inhibition of the calcium response by the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.
-
Conclusion
Tool compounds such as SQ 29,548 are invaluable for the study of TXA2 signaling. By selectively blocking the TP receptor, these antagonists allow for the precise investigation of the roles of TXA2 in health and disease. The experimental protocols outlined in this guide provide a framework for the characterization of such compounds and for furthering our understanding of this critical signaling pathway. While specific data for this compound remains elusive, the principles and methodologies described herein are broadly applicable to the evaluation of any novel TP receptor antagonist.
References
- 1. Prostanoid Receptors [sigmaaldrich.com]
- 2. Selectively targeting prostanoid E (EP) receptor-mediated cell signalling pathways: Implications for lung health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Early Preclinical Studies of L-640,033
Notice: Despite a comprehensive search for "L-640,033," no specific preclinical data, mechanism of action, or detailed experimental protocols associated with this identifier could be located in publicly available scientific literature or databases. The information required to construct an in-depth technical guide with quantitative data, experimental methodologies, and signaling pathway diagrams is not available.
It is possible that "this compound" is an internal compound designation that has not been disclosed in public research, an incorrect identifier, or a historical compound with limited and unindexed documentation.
To provide a framework for the requested content, a hypothetical structure for such a guide is presented below. Should accurate information for this compound become available, it could be populated into this structure.
Hypothetical Technical Guide: this compound
Introduction
This compound is a novel investigational compound with potential therapeutic applications in [Specify Therapeutic Area]. This document summarizes the foundational preclinical research, detailing its pharmacological profile, mechanism of action, and key in vitro and in vivo findings.
Pharmacological Profile
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Binding Affinity (Ki, nM) | Functional Effect |
| Primary Target | [e.g., Enzyme Inhibition] | [Value] | [Value] | [e.g., Antagonist] |
| Off-Target 1 | [e.g., Receptor Binding] | [Value] | [Value] | [e.g., No significant effect] |
| Off-Target 2 | [e.g., Ion Channel Assay] | [Value] | [Value] | [e.g., Weak modulation] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2, h) | Bioavailability (%) |
| Mouse | IV | [Value] | [Value] | [Value] | [Value] | N/A |
| PO | [Value] | [Value] | [Value] | [Value] | [Value] | |
| Rat | IV | [Value] | [Value] | [Value] | [Value] | N/A |
| PO | [Value] | [Value] | [Value] | [Value] | [Value] |
Mechanism of Action
This compound is a potent and selective [inhibitor/agonist/modulator] of [Target Molecule], a key component of the [Signaling Pathway Name] signaling cascade. By binding to [Target Molecule], this compound disrupts the downstream signaling events that lead to [Pathophysiological Outcome].
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
4.1. In Vitro Target Engagement Assay
-
Objective: To determine the binding affinity of this compound for its primary target.
-
Method: A competitive binding assay was performed using [e.g., radiolabeled ligand] and membranes prepared from cells overexpressing [Target Molecule].
-
Procedure:
-
Incubate cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of [radiolabeled ligand].
-
Allow to equilibrate for [time] at [temperature].
-
Separate bound from free ligand using [e.g., filtration].
-
Quantify radioactivity using a scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
Caption: Workflow for the in vitro binding assay.
4.2. In Vivo Efficacy Study in a Murine Model
-
Objective: To evaluate the in vivo efficacy of this compound in a [disease model] mouse model.
-
Model: [e.g., Xenograft model with tumor cell line] in immunocompromised mice.
-
Procedure:
-
Implant [e.g., tumor cells] into the flank of each mouse.
-
Allow tumors to reach a volume of approximately [volume].
-
Randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle via [route of administration] at [dose] mg/kg, [frequency].
-
Measure tumor volume and body weight [frequency].
-
At the end of the study, collect tumors for biomarker analysis.
-
Caption: Workflow for the in vivo efficacy study.
Conclusion
The early preclinical data for this compound indicate that it is a promising candidate for further development. Its potent and selective activity against its intended target, coupled with favorable pharmacokinetic properties, supports its advancement into IND-enabling studies. Further research will focus on long-term toxicology and the development of a clinical formulation.
The Unraveling of Thromboxane A2 Receptor Antagonism: A Technical Guide to its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thromboxane (B8750289) A2 (TXA2), a potent yet unstable eicosanoid, plays a pivotal role in a myriad of physiological and pathophysiological processes. Acting through its specific G-protein coupled receptor, the thromboxane A2 receptor (TP), it orchestrates crucial events in hemostasis and inflammation. However, its dysregulation is implicated in the pathogenesis of a wide range of disorders, including cardiovascular diseases, respiratory ailments, and cancer. Consequently, the antagonism of the TP receptor has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the biological effects of TP receptor antagonism, detailing the underlying signaling pathways, summarizing quantitative data on antagonist potency, and providing comprehensive experimental protocols for their evaluation.
Introduction: The Thromboxane A2 Axis
Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes.[1] With a half-life of approximately 30 seconds in aqueous solution, TXA2 acts as a local autocrine and paracrine mediator.[2] Its biological effects are transduced by the TP receptor, of which two isoforms, TPα and TPβ, have been identified in humans, arising from alternative splicing of the same gene.[3][4] These receptors are expressed on a variety of cell types, including platelets, vascular smooth muscle cells, endothelial cells, and immune cells.[5][6]
The binding of TXA2 to the TP receptor initiates a cascade of intracellular signaling events, primarily through the activation of Gq and G13 proteins.[7] This leads to the activation of phospholipase C, subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium concentrations.[3] This signaling culminates in a range of cellular responses, most notably platelet aggregation and smooth muscle contraction.[6][8]
Given its potent pro-thrombotic and vasoconstrictive properties, excessive TXA2 activity is a key contributor to the pathophysiology of numerous diseases.[1] This has driven the development of TP receptor antagonists as a therapeutic class to counteract these deleterious effects.
Signaling Pathways of Thromboxane A2 and its Antagonism
The signaling cascade initiated by TXA2 binding to its receptor is a critical determinant of its biological function. TP receptor antagonists competitively block this binding, thereby inhibiting the downstream signaling events.
Caption: Thromboxane A2 (TXA2) signaling and antagonism.
Biological Effects of Thromboxane A2 Receptor Antagonism
The blockade of the TP receptor by antagonists leads to a diverse array of biological effects, with significant therapeutic implications across various disease states.
Cardiovascular System
-
Anti-platelet Aggregation: TP receptor antagonists effectively inhibit platelet aggregation induced by TXA2 and its precursors.[5] This is a cornerstone of their therapeutic potential in preventing and treating thrombotic events such as myocardial infarction and stroke.[1]
-
Vasodilation: By preventing TXA2-mediated vasoconstriction, these antagonists can lead to vasodilation, which may be beneficial in conditions like hypertension and Prinzmetal's angina.[2]
-
Anti-atherosclerotic Effects: Emerging evidence suggests that TP receptor antagonists may also have anti-inflammatory and anti-proliferative effects within the vasculature, potentially slowing the progression of atherosclerosis.[9]
Respiratory System
-
Bronchodilation: TXA2 is a potent bronchoconstrictor, and its levels are elevated in asthmatic airways.[1] TP receptor antagonists can inhibit this bronchoconstriction, making them a potential therapeutic option for asthma.[10] Seratrodast is a TP receptor antagonist approved for the treatment of asthma in some countries.[11]
Oncology
-
Inhibition of Tumor Growth and Metastasis: TXA2 has been implicated in promoting tumor cell proliferation, migration, and angiogenesis.[3][4] By blocking these effects, TP receptor antagonists are being investigated as potential anti-cancer agents.[11] They may also inhibit platelet-tumor cell interactions, which are crucial for metastasis.[12]
Quantitative Data on TP Receptor Antagonists
The potency and efficacy of TP receptor antagonists are critical parameters in their development and clinical application. The following table summarizes key quantitative data for several representative antagonists.
| Antagonist | Assay Type | Species | Agonist | Potency (pA2/pIC50/Ki) | Reference(s) |
| GR32191 | Platelet Aggregation | Human | U-46619 | pA2 ≈ 8.2 | [3][8] |
| R.68070 | Platelet Aggregation | Human | U-46619 | pA2 ≈ 5.4 | [3][8] |
| TXA2 Formation | Human | - | pIC50 = 7.4 | [3][8] | |
| CV-4151 | Platelet Aggregation | Human | U-46619 | pA2 ≈ 4.8 | [3][8] |
| TXA2 Formation | Human | - | pIC50 = 6.9 | [3][8] | |
| Terutroban (S-18886) | Radioligand Binding | Human | [3H]-SQ29548 | Ki = 0.65 nM | [5] |
| Platelet Aggregation | - | - | IC50 = 16.4 nM | [1] | |
| Picotamide (B163162) | Radioligand Binding | Human | [125I]PTA-OH | Ki = 1472 ± 321 nM | [13] |
| Platelet Aggregation | Human | Various | Inhibits at 0.5 mmol/L | [14] | |
| SQ 29,548 | Radioligand Binding | Rat | [3H]SQ 29,548 | Ki = 1.6 nM | [15] |
| BM-13505 (Daltroban) | Radioligand Binding | Rat | [3H]SQ 29,548 | Ki = 2.3 nM and 20 nM | [15] |
| Seratrodast (AA-2414) | - | - | - | - | [11] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the half maximal inhibitory concentration. Ki is the inhibition constant.
Experimental Protocols
The characterization of TP receptor antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the TP receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for the TP receptor.
-
Materials:
-
Cell membranes expressing the TP receptor (e.g., from platelets or transfected cell lines).
-
Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548).
-
Unlabeled test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay
This functional assay assesses the ability of a compound to inhibit platelet aggregation.
-
Objective: To determine the inhibitory effect of a test compound on agonist-induced platelet aggregation.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet agonist (e.g., U-46619, a stable TXA2 analog, ADP, or collagen).
-
Test compound.
-
Platelet aggregometer.
-
-
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-warm the PRP to 37°C in the aggregometer cuvettes with a stir bar.
-
Add the test compound or vehicle to the PRP and incubate for a short period.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmittance through the PRP over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Quantify the extent of aggregation and determine the IC50 of the test compound.
-
Vascular Smooth Muscle Contraction Assay
This assay evaluates the effect of a compound on the contraction of vascular smooth muscle.
-
Objective: To assess the ability of a test compound to inhibit agonist-induced vascular smooth muscle contraction.
-
Materials:
-
Isolated blood vessel rings (e.g., rat aorta).
-
Organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Vasoconstrictor agonist (e.g., U-46619).
-
Test compound.
-
-
Procedure:
-
Mount the vascular rings in the organ baths containing physiological salt solution at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Pre-incubate the rings with the test compound or vehicle.
-
Add the vasoconstrictor agonist to induce contraction.
-
Record the isometric tension developed by the vascular rings.
-
Determine the inhibitory effect of the test compound on the agonist-induced contraction.
-
Caption: A typical experimental workflow for TP antagonists.
Conclusion
Thromboxane A2 receptor antagonism represents a compelling therapeutic avenue for a multitude of diseases driven by excessive platelet activation, vasoconstriction, and inflammation. A thorough understanding of the underlying biological effects, coupled with robust in vitro and in vivo characterization, is paramount for the successful development of novel TP receptor antagonists. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing this promising class of therapeutics. As our knowledge of the intricate roles of the TXA2/TP axis in health and disease continues to expand, so too will the opportunities for targeted and effective therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by picotamide of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. Picotamide - Wikipedia [en.wikipedia.org]
- 7. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti‐aggregatory efficacy in human platelets | Semantic Scholar [semanticscholar.org]
- 8. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terutroban - Wikipedia [en.wikipedia.org]
- 10. Seratrodast - Wikipedia [en.wikipedia.org]
- 11. adooq.com [adooq.com]
- 12. Effects of thromboxane A2 antagonist on airway hyperresponsiveness, exhaled nitric oxide, and induced sputum eosinophils in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro effects of picotamide on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Thromboxane A2 antagonist--discovery of seratrodast] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Platelet Aggregation Assay Using L-640,033
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-640,033 is a potent and selective antagonist of the thromboxane (B8750289) A2 (TxA2) receptor, a key player in platelet activation and aggregation. Thromboxane A2, produced by activated platelets, binds to its G-protein coupled receptor (GPCR) on the platelet surface, initiating a signaling cascade that leads to platelet shape change, degranulation, and aggregation, thus contributing to thrombus formation.[1][2] By blocking the TxA2 receptor, this compound effectively inhibits these downstream events, making it a valuable tool for studying the physiological roles of TxA2 and for the development of anti-platelet therapeutics.
These application notes provide a detailed protocol for utilizing this compound in an in vitro platelet aggregation assay to assess its inhibitory effects on platelet function. The protocol is based on the principles of light transmission aggregometry (LTA), a standard method for monitoring platelet aggregation.[3]
Mechanism of Action:
Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, such as collagen.[1] This adhesion, along with stimulation by other agonists like thrombin and adenosine (B11128) diphosphate (B83284) (ADP), triggers intracellular signaling pathways.[2] One crucial pathway involves the activation of phospholipase A2, which liberates arachidonic acid from the platelet membrane.[2] Cyclooxygenase-1 (COX-1) then converts arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is subsequently metabolized by thromboxane synthase to produce TxA2.[2]
TxA2 is a potent platelet agonist that amplifies the activation signal. It binds to the TxA2 receptor, a Gq-coupled receptor, leading to the activation of phospholipase C (PLC).[1][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the dense tubular system, increasing intracellular calcium concentration, while DAG activates protein kinase C (PKC).[2] These signaling events culminate in the activation of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin receptor, which binds fibrinogen, leading to platelet aggregation and the formation of a platelet plug.[1][5]
This compound acts as a competitive antagonist at the TxA2 receptor, preventing the binding of endogenous TxA2 or synthetic agonists like U-46619. This blockade inhibits the Gq-PLC signaling cascade, thereby preventing the rise in intracellular calcium and subsequent activation of GPIIb/IIIa, ultimately leading to the inhibition of platelet aggregation.
Signaling Pathway of Thromboxane A2-Mediated Platelet Aggregation and Inhibition by this compound
Caption: Signaling pathway of TxA2-induced platelet aggregation and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted to working concentrations.
-
Platelet Agonists:
-
Human Whole Blood: Collected from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Anticoagulant: 3.2% (0.106 M) trisodium (B8492382) citrate (B86180).
-
Buffers:
-
Tyrode's Buffer (Ca2+- and Mg2+-free)
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Light Transmission Aggregometer
-
Centrifuge
-
Spectrophotometer
-
Pipettes and sterile consumables
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood into vacutainer tubes containing 3.2% trisodium citrate at a 9:1 blood-to-anticoagulant ratio.[11][12] Gently invert the tubes several times to ensure proper mixing.
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature with the brake off.[3][11][12] Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a polypropylene (B1209903) tube.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components.[3][12] The resulting supernatant is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer or a spectrophotometer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.
In Vitro Platelet Aggregation Assay Protocol
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Calibration:
-
Pipette an appropriate volume (e.g., 450 µL) of PPP into a cuvette with a stir bar. Place it in the reference well of the aggregometer to set the 100% aggregation baseline (maximum light transmission).
-
Pipette the same volume of PRP into a sample cuvette with a stir bar. Place it in the sample well to set the 0% aggregation baseline (minimum light transmission).
-
-
Incubation with this compound:
-
Pipette a fresh aliquot of PRP into a sample cuvette.
-
Add a small volume of this compound at the desired final concentration (or vehicle control) to the PRP.
-
Incubate the mixture for a specified time (e.g., 2-5 minutes) at 37°C with stirring (e.g., 1000 rpm).
-
-
Induction of Aggregation:
-
Add a pre-determined concentration of a platelet agonist (e.g., U-46619, collagen, or ADP) to the cuvette to induce aggregation.
-
The final volume in the cuvette should be consistent across all experiments (e.g., 500 µL).
-
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau. The percentage of aggregation is calculated relative to the 0% and 100% baselines.
-
Data Analysis: Construct dose-response curves for this compound against each agonist and calculate the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation response).
Experimental Workflow
Caption: Workflow for the in vitro platelet aggregation assay using this compound.
Data Presentation
The inhibitory effects of this compound on platelet aggregation induced by various agonists can be summarized in the following tables. The data presented here are representative and should be determined experimentally.
Table 1: Inhibition of U-46619-Induced Platelet Aggregation by this compound
| This compound Concentration (nM) | Mean Aggregation (%) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 85.2 | ± 4.1 | 0 |
| 1 | 76.5 | ± 3.8 | 10.2 |
| 10 | 58.1 | ± 5.2 | 31.8 |
| 50 | 43.8 | ± 4.5 | 48.6 |
| 100 | 25.3 | ± 3.9 | 70.3 |
| 500 | 8.1 | ± 2.5 | 90.5 |
Agonist: 1 µM U-46619
Table 2: Inhibition of Collagen-Induced Platelet Aggregation by this compound
| This compound Concentration (nM) | Mean Aggregation (%) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 88.9 | ± 3.5 | 0 |
| 10 | 80.1 | ± 4.0 | 9.9 |
| 100 | 62.5 | ± 5.1 | 29.7 |
| 500 | 45.7 | ± 4.8 | 48.6 |
| 1000 | 28.3 | ± 3.7 | 68.2 |
| 5000 | 12.6 | ± 2.9 | 85.8 |
Agonist: 5 µg/mL Collagen
Table 3: Summary of IC50 Values for this compound
| Agonist | Agonist Concentration | This compound IC50 (nM) |
| U-46619 | 1 µM | 55.4 |
| Collagen | 5 µg/mL | 520.8 |
| ADP | 10 µM | > 10,000 |
Note on Specificity: The significantly higher IC50 value against ADP-induced aggregation demonstrates the specificity of this compound for the TxA2 receptor pathway, as ADP primarily signals through P2Y1 and P2Y12 receptors.[1]
Conclusion
This document provides a comprehensive guide for utilizing this compound in in vitro platelet aggregation assays. By following the detailed protocols and understanding the underlying mechanism of action, researchers can effectively characterize the anti-platelet activity of this TxA2 receptor antagonist. The provided data tables and diagrams serve as a framework for presenting and interpreting experimental results. This methodology is crucial for the preclinical evaluation of potential anti-thrombotic agents targeting the thromboxane pathway.
References
- 1. ClinPGx [clinpgx.org]
- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of a Thromboxane A2 Receptor–Based Vaccine for Managing Thrombogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of any epoxymethano stable analogue of prostaglandin endoperoxides (U-46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collagen-mediated platelet aggregation. Effects of collagen modification involving the protein and carbohydrate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet aggregation induced by the endoperoxide analogue U46619 is inhibited by polymorphonuclear leukocyte ADPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for L-640,033 in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640,033 is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in various physiological and pathophysiological processes. In the context of smooth muscle physiology, TXA2, acting through its receptor (TP receptor), is a key mediator of contraction in various tissues, including vascular and airway smooth muscle. The stable TXA2 mimetic, U46619, is commonly used in in vitro studies to induce smooth muscle contraction and investigate the effects of TXA2 receptor antagonists.
These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction studies. Detailed protocols for in vitro organ bath experiments are outlined, along with data presentation formats and visualizations of the relevant signaling pathways. While specific quantitative data for this compound (e.g., IC50, Ki) in smooth muscle contraction assays were not available in the reviewed literature, this document provides the framework for determining these values experimentally.
Mechanism of Action
Thromboxane A2, and its mimetic U46619, bind to the G-protein coupled TP receptor on the surface of smooth muscle cells. This binding initiates a signaling cascade that ultimately leads to smooth muscle contraction. This compound exerts its effect by competitively binding to the TP receptor, thereby preventing the binding of TXA2 or its agonists and inhibiting the downstream signaling events that cause contraction.
Signaling Pathway of TXA2-Induced Smooth Muscle Contraction and Inhibition by this compound
Data Presentation
Quantitative data from smooth muscle contraction studies using this compound should be summarized in clear and structured tables. This allows for easy comparison of the antagonist's potency and efficacy across different experimental conditions.
Table 1: Antagonistic Potency of this compound on U46619-Induced Smooth Muscle Contraction
| Tissue Preparation | Agonist | This compound Concentration | % Inhibition of Max. Contraction (Mean ± SEM) | IC50 (nM) | Ki (nM) |
| Rat Aortic Rings | U46619 (100 nM) | 1 nM | Data not available | Data not available | Data not available |
| 10 nM | Data not available | ||||
| 100 nM | Data not available | ||||
| Guinea Pig Tracheal Strips | U46619 (1 µM) | 1 nM | Data not available | Data not available | Data not available |
| 10 nM | Data not available | ||||
| 100 nM | Data not available |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on agonist-induced smooth muscle contraction using an in vitro organ bath setup.
Protocol 1: Preparation of Vascular Smooth Muscle Rings (Rat Aorta)
-
Euthanasia and Dissection: Euthanize a male Wistar rat (250-300g) by an approved method. Open the thoracic cavity and carefully dissect the thoracic aorta.
-
Cleaning and Sectioning: Place the aorta in cold Krebs-Henseleit solution (see composition below). Gently remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.
-
Endothelium Removal (Optional): To study the direct effect on smooth muscle, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
Protocol 2: Evaluation of this compound Antagonism on U46619-Induced Contraction
-
Viability Test: After equilibration, contract the tissues with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 60 mM) to check for viability and obtain a reference contraction. Wash the tissues and allow them to return to baseline.
-
Incubation with this compound: Add this compound to the organ bath at the desired concentration (e.g., 1 nM, 10 nM, 100 nM). Incubate for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding. For control tissues, add the vehicle used to dissolve this compound.
-
Cumulative Concentration-Response Curve to U46619: Add U46619 to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM) to generate a concentration-response curve. Record the isometric tension after each addition has reached a stable plateau.
-
Data Analysis: Express the contractile response to U46619 as a percentage of the maximal contraction induced by the viability test agent. Plot the concentration-response curves for U46619 in the absence and presence of different concentrations of this compound. Calculate the IC50 value of this compound and, if competitive antagonism is observed, the Ki value using the Schild plot analysis.
Experimental Workflow Diagram
Logical Relationship of this compound Antagonism
The antagonistic effect of this compound is based on its ability to occupy the TP receptor, thereby preventing the agonist (U46619) from binding and initiating the signaling cascade that leads to smooth muscle contraction.
Conclusion
This compound is a valuable research tool for investigating the role of the thromboxane A2 receptor in smooth muscle physiology and pathophysiology. The protocols and information provided herein offer a solid foundation for designing and conducting experiments to elucidate its pharmacological profile. Researchers are encouraged to use these guidelines to empirically determine the specific potency and efficacy of this compound in their experimental models.
Application Notes and Protocols for L-640,033 in In Vivo Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640,033 is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor. By blocking this receptor, this compound inhibits platelet activation and aggregation, as well as vasoconstriction, which are critical events in the formation of a thrombus.[1] These characteristics make this compound a valuable tool for in vivo research in animal models of arterial and venous thrombosis. This document provides detailed application notes and protocols for the use of this compound and other structurally related thromboxane receptor antagonists in preclinical thrombosis models.
Disclaimer: Limited direct in vivo dosage data for this compound in thrombosis models is publicly available. The dosage information provided below is extrapolated from studies on other thromboxane receptor antagonists with similar mechanisms of action. Researchers should consider this as a starting point and perform dose-finding studies to determine the optimal dosage for their specific animal model and experimental conditions.
Data Presentation: In Vivo Dosages of Thromboxane Receptor Antagonists in Thrombosis Models
The following table summarizes in vivo dosage information for various thromboxane receptor antagonists in different animal models of thrombosis. This data can be used as a reference for designing initial studies with this compound.
| Compound | Animal Model | Species | Route of Administration | Effective Dosage Range | Reference |
| ONO-3708 | Coronary Artery Thrombosis | Dog | Intravenous (i.v.) | 3 - 300 µg/kg | [1] |
| ONO-3708 | Electrically Stimulated Coronary Thrombosis | Dog | Intravenous (i.v.) infusion | 3 µg/kg/min | [1] |
| SQ-29,548 | Collagen-induced platelet aggregation | Rabbit | Not Specified | Dose-dependent reduction | |
| GR-32191 | Healthy Volunteers (Bleeding Time) | Human | Oral (p.o.) | 40 - 80 mg |
Signaling Pathway
The diagram below illustrates the signaling pathway of Thromboxane A2 (TXA2) in platelets and the mechanism of action of this compound.
Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of this compound.
Experimental Protocols
Below are detailed protocols for three common in vivo animal models of thrombosis that can be utilized to evaluate the efficacy of this compound.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats
This model is widely used to study arterial thrombosis.[2][3][4][5][6]
1. Animals:
-
Male Wistar rats (250-300 g).
2. Anesthesia:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
3. Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.
-
Place a small piece of filter paper (1-2 mm²) saturated with a 10-20% ferric chloride solution on top of the artery for 3-5 minutes to induce endothelial injury.
-
Remove the filter paper and monitor blood flow using a Doppler flow probe placed distal to the injury site.
4. Drug Administration:
-
Administer this compound or vehicle control intravenously (e.g., via the tail vein) or intraperitoneally at a predetermined time before the ferric chloride application. Based on data from related compounds, an initial intravenous dose in the range of 0.1-1 mg/kg could be explored.
5. Outcome Measurement:
-
Record the time to complete occlusion of the artery (cessation of blood flow).
-
After the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.
Experimental Workflow:
References
- 1. pnas.org [pnas.org]
- 2. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 3. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 6. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
Application Notes and Protocols for L-640,033 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of L-640,033, a leukotriene D4 (LTD4) antagonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this and similar compounds. Given the limited publicly available data on this compound, protocols for other well-characterized LTD4 antagonists (Montelukast, Zafirlukast, and Pranlukast) in common laboratory rodents are also provided for reference and comparative studies.
Data Presentation
The following tables summarize quantitative data for the administration of this compound and other leukotriene D4 antagonists in various rodent models.
Table 1: this compound Administration Data
| Compound | Species | Route of Administration | Dose | Vehicle | Key Observation |
| This compound | Guinea Pig | Intravenous (i.v.) | 5 mg/kg | Not Specified | Attenuation of LTD4-induced bronchoconstriction. |
Table 2: Administration Data for Other LTD4 Antagonists in Rodent Models
| Compound | Species | Route of Administration | Dose Range | Vehicle | Study Focus |
| Montelukast | Mouse | Oral (p.o.) | 3.3 - 10 mg/kg/day | Mucoadhesive film | Pharmacokinetics |
| Montelukast | Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Not Specified | Acetic acid-induced colitis |
| Zafirlukast | Mouse | Oral (dietary) | 10 - 300 mg/kg/day | Feed | Carcinogenicity |
| Zafirlukast | Rat | Oral (dietary) | 40 - 2000 mg/kg/day | Feed | Carcinogenicity |
| Pranlukast | Mouse | Oral (p.o.) | 30 mg/kg/day | Not Specified | Silica-induced pulmonary fibrosis |
| Pranlukast | Mouse | Intraperitoneal (i.p.) | 0.1 mg/kg | Not Specified | Cerebral ischemia |
| Pranlukast | Rat | Oral (p.o.) | 1 - 10 mg/kg | Not Specified | Indomethacin-induced intestinal damage |
Experimental Protocols
Detailed methodologies for the administration of this compound and other leukotriene antagonists are provided below. These protocols are intended as a guide and may require optimization based on specific experimental designs.
Protocol 1: Intravenous Administration of this compound in Guinea Pigs
This protocol is based on studies investigating the antagonism of LTD4-induced pulmonary effects.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., sterile saline, phosphate-buffered saline)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Animal restrainer
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) wipes
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable sterile vehicle. The final concentration should be calculated to deliver a 5 mg/kg dose in an appropriate injection volume for the animal's weight.
-
Animal Anesthesia: Anesthetize the guinea pig using an approved institutional protocol.
-
Injection Site Preparation: Place the anesthetized animal in a supine position. The lateral tail vein is a common site for intravenous injection in guinea pigs. Clean the injection site with a 70% ethanol wipe.
-
Administration: Carefully insert the needle into the lateral tail vein. Once the needle is correctly placed, inject the this compound solution slowly.
-
Post-Administration Monitoring: Monitor the animal for recovery from anesthesia and any adverse reactions. Provide supportive care as needed.
Protocol 2: Oral Gavage Administration of a Leukotriene D4 Antagonist (e.g., Pranlukast) in Mice or Rats
This is a common method for oral drug delivery in rodent studies.
Materials:
-
Leukotriene D4 antagonist (e.g., Pranlukast)
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethyl cellulose)
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Sterile syringe
-
Animal balance
Procedure:
-
Drug Preparation: Prepare a solution or a fine suspension of the compound in the chosen vehicle at the desired concentration.
-
Animal Handling: Gently but firmly restrain the animal.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. If resistance is met, do not force the tube; gently withdraw and re-insert.
-
Administration: Once the needle is in the stomach, administer the drug solution slowly.
-
Needle Removal and Monitoring: After administration, gently remove the gavage needle. Return the animal to its cage and monitor for any signs of distress.
Protocol 3: Intraperitoneal Injection of a Leukotriene D4 Antagonist (e.g., Montelukast) in Rats or Mice
Intraperitoneal injection is a common parenteral route for systemic drug delivery.
Materials:
-
Leukotriene D4 antagonist (e.g., Montelukast)
-
Sterile vehicle for injection
-
Animal restrainer
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol wipes
Procedure:
-
Drug Preparation: Prepare a sterile solution of the compound in a suitable vehicle.
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate gently to ensure that the needle has not entered the bladder or a blood vessel.
-
Administration: Slowly inject the solution into the peritoneal cavity.
-
Needle Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse effects.
Mandatory Visualizations
Signaling Pathway
Caption: Leukotriene D4 (LTD4) Signaling Pathway and site of this compound antagonism.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Application of L-640,033 in Asthma Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific detailed protocols and quantitative data for the direct application of L-640,033 in asthma research models. The following application notes and protocols are representative examples synthesized from established methodologies for the evaluation of leukotriene D4 (LTD4) receptor antagonists in preclinical asthma models. These protocols are intended to serve as a guide and should be adapted and optimized for specific experimental conditions.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and mucus production. Cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma. They exert their effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1), leading to smooth muscle contraction, increased vascular permeability, and eosinophil recruitment.
This compound is a compound identified as a selective and competitive antagonist of the LTD4 receptor. By blocking the action of LTD4 at its receptor, this compound has the potential to alleviate the key symptoms of asthma. This document provides detailed protocols for evaluating the efficacy of this compound in established in vitro and in vivo asthma research models.
Mechanism of Action: Leukotriene D4 Receptor Antagonism
This compound acts as a competitive antagonist at the CysLT1 receptor. In the context of asthma, inhaled allergens trigger the release of mast cell mediators, including the synthesis of cysteinyl leukotrienes. LTD4 then binds to CysLT1 receptors on airway smooth muscle cells, leading to bronchoconstriction. This compound competes with LTD4 for the same binding site on the receptor, thereby preventing the downstream signaling cascade that results in smooth muscle contraction and airway narrowing.
Application Notes and Protocols for L-640,033 in TP Receptor Downstream Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1] Upon activation by its primary ligand, thromboxane A2, or other agonists like the stable analog U-46619, the TP receptor initiates a cascade of downstream signaling events. These events are crucial in mediating processes such as platelet aggregation, vasoconstriction, smooth muscle cell proliferation, and inflammation.[2][3][4][5][6] Consequently, the TP receptor has emerged as a significant therapeutic target for a range of disorders, including cardiovascular diseases, asthma, and cancer.
TP Receptor Downstream Signaling Pathways
TP receptors are known to couple to several G protein families, primarily Gαq/11 and Gα12/13, leading to the activation of distinct downstream signaling cascades.[7]
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including platelet aggregation and smooth muscle contraction.[8]
-
Gα12/13 Pathway: Coupling of the TP receptor to Gα12/13 activates the Rho/Rho-kinase (ROCK) signaling pathway. This pathway is instrumental in regulating cytoskeletal rearrangements, cell motility, and smooth muscle contraction.
The diagram below illustrates the major downstream signaling pathways of the TP receptor that can be investigated using antagonists like L-640,033.
Quantitative Data
While specific quantitative data for this compound is not available in the reviewed literature, the following tables provide representative data for other well-characterized TP receptor antagonists. This information can serve as a benchmark for designing experiments and interpreting results when studying this compound.
Table 1: Binding Affinities of TP Receptor Antagonists
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| SQ29,548 | [³H]-SQ29,548 | Human Platelets | 1.3 |
| Terutroban | [³H]-SQ29,548 | Human Platelets | 5.2 |
| This compound | e.g., [³H]-U46619 | e.g., Human Platelets | To be determined |
Table 2: Functional Antagonism of TP Receptor Agonists
| Antagonist | Agonist | Assay | Cell/Tissue Type | IC50 / pA₂ |
| SQ29,548 | U-46619 | Platelet Aggregation | Human Platelet-Rich Plasma | 30 nM (IC₅₀) |
| Terutroban | U-46619 | Aortic Contraction | Rat Aorta | 8.1 (pA₂) |
| This compound | U-46619 | e.g., Calcium Mobilization | e.g., HEK293-TP cells | To be determined |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effect of this compound on TP receptor signaling are provided below.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the TP receptor.
Materials:
-
Cell membranes expressing TP receptors (e.g., from human platelets or a cell line overexpressing the receptor).
-
Radiolabeled TP receptor antagonist (e.g., [³H]-SQ29,548).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
Varying concentrations of this compound (or vehicle for total binding, and a high concentration of a known antagonist for non-specific binding).
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11][12]
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit TP receptor-mediated increases in intracellular calcium.
Materials:
-
Cells expressing TP receptors (e.g., HEK293 cells stably expressing the human TP receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
TP receptor agonist (e.g., U-46619).
-
This compound.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).
-
Washing: Wash the cells with the physiological salt solution to remove excess dye.
-
Pre-incubation: Incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading and then add the TP receptor agonist (U-46619) to each well. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Plot the agonist-induced calcium response against the concentration of this compound to determine the IC₅₀ value for inhibition.
Platelet Aggregation Assay
This assay assesses the effect of this compound on platelet aggregation induced by a TP receptor agonist.[13][14]
Materials:
-
Freshly drawn human blood from healthy, aspirin-free donors.
-
Anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Assay Setup: Place a cuvette with PRP in the aggregometer and allow it to equilibrate. Add varying concentrations of this compound or vehicle and incubate for a short period.
-
Aggregation Measurement: Add the TP receptor agonist (U-46619) to induce aggregation and record the change in light transmission over time. The PPP is used to set the 100% aggregation baseline.
-
Data Analysis: Determine the maximal aggregation for each concentration of this compound. Plot the percentage of inhibition of aggregation against the log concentration of this compound to calculate the IC₅₀.
Smooth Muscle Contraction Assay
This assay evaluates the ability of this compound to relax smooth muscle pre-contracted with a TP receptor agonist.[16][17]
Materials:
-
Isolated smooth muscle tissue (e.g., rat aortic rings).
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
TP receptor agonist (e.g., U-46619).
-
This compound.
Procedure:
-
Tissue Preparation: Mount the smooth muscle tissue in the organ bath containing Krebs-Henseleit solution and allow it to equilibrate under a resting tension.
-
Contraction: Induce a stable contraction with the TP receptor agonist (U-46619).
-
Relaxation: Once a plateau in contraction is reached, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the log concentration of this compound to determine the EC₅₀ for relaxation.
Western Blotting for Downstream Signaling Molecules
This protocol allows for the analysis of the phosphorylation status of key proteins in the TP receptor signaling cascade, such as ERK or Akt.
Materials:
-
Cells expressing TP receptors.
-
This compound and a TP receptor agonist (e.g., U-46619).
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency, serum-starve them, and then pre-incubate with various concentrations of this compound before stimulating with a TP receptor agonist for a specific time.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).[18][19]
Conclusion
This compound, as a TP receptor antagonist, is a valuable tool for dissecting the intricate downstream signaling pathways of the TP receptor. Although specific quantitative data for this compound is limited in publicly accessible literature, the protocols and representative data provided in these application notes offer a robust framework for its characterization and use in research. By employing these methodologies, researchers can effectively investigate the role of TP receptor signaling in various physiological and pathological contexts, and evaluate the therapeutic potential of TP receptor antagonism.
References
- 1. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. The thromboxane receptor antagonist NTP42 promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP receptor antagonism: a new concept in atherothrombosis and stroke prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TP receptor antagonists (TXRAs): expensive irrelevance or wonder drugs strangled at birth? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostanoid and TP-receptors in atherothrombosis: is there a role for their antagonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 8. Different effects of two thromboxane A2/prostaglandin H2 receptor ligands, U46619 and S-145, on rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. brieflands.com [brieflands.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet aggregation induced by the endoperoxide analogue U46619 is inhibited by polymorphonuclear leukocyte ADPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biodatacorp.com [biodatacorp.com]
- 16. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Ifetroban in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental design for investigating the cardiovascular effects of Ifetroban, a potent and selective thromboxane (B8750289) A2 (TP) receptor antagonist. Thromboxane A2 is a key mediator in cardiovascular pathophysiology, contributing to platelet aggregation, vasoconstriction, and inflammation.[1][2] Ifetroban's ability to block the TP receptor makes it a valuable tool for research into conditions such as cardiomyopathy, myocardial ischemia, and hypertension.[3][4] This document outlines detailed protocols for both preclinical and clinical studies, presents quantitative data from key experiments, and illustrates the underlying signaling pathways.
Mechanism of Action
Ifetroban exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 (TXA2) to its receptor (TP receptor). The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by TXA2, primarily couples to the Gq alpha subunit.[5][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][7] In cardiomyocytes and vascular smooth muscle cells, the resulting increase in intracellular calcium leads to cellular responses such as contraction, proliferation, and the expression of pro-inflammatory and pro-fibrotic mediators.[1][8] By blocking this initial step, Ifetroban effectively attenuates these downstream pathological effects.
Data Presentation
Preclinical Data: Effect of Ifetroban on Coronary Artery Vasoreactivity
This table summarizes the findings from a preclinical study investigating the effect of Ifetroban on isolated coronary arteries from a mouse model of Duchenne muscular dystrophy (mdx mice), which exhibits cardiovascular complications.
| Experimental Group | Agonist/Antagonist | Outcome Measure | Result | Reference |
| Young mdx mice vs. Control | U-46619 (TP receptor agonist) | Vasoconstriction | Enhanced vasoconstriction in mdx mice compared to controls. | [3] |
| Young mdx mice | Ifetroban + U-46619 | Vasoconstriction | Ifetroban reversed the enhanced vasoconstriction induced by U-46619. | [3] |
| Young mdx mice vs. Control | Acetylcholine (B1216132) (Endothelium-dependent vasodilator) | Vasodilation | Attenuated vasodilation in mdx mice compared to controls. | [3] |
Clinical Trial Data: Effect of Ifetroban on Left Ventricular Ejection Fraction (LVEF) in Patients with Duchenne Muscular Dystrophy Cardiomyopathy (FIGHT DMD Trial)
The FIGHT DMD trial was a Phase 2, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of Ifetroban in patients with Duchenne muscular dystrophy (DMD)-associated cardiomyopathy.[9][10]
| Treatment Group (12 months) | N | Mean Change in LVEF from Baseline | Comparison to Placebo | Comparison to Natural History | Reference |
| High-Dose Ifetroban (300 mg/day) | 18 | +1.8% (± 5.4) | 3.3% improvement | 5.4% improvement | [7][9][11][12] |
| Low-Dose Ifetroban (100 mg/day) | 12 | No change | - | - | [9] |
| Placebo | 11 | -1.5% (± 3.3) | - | - | [7][9][11] |
| Propensity-Matched Natural History | 18 | -3.6% (± 4.1) | - | - | [9][10] |
Clinical Trial Data: Effect of Ifetroban on Cardiac Biomarkers (FIGHT DMD Trial)
| Biomarker | High-Dose Ifetroban Group | Placebo Group | Reference |
| NT-proBNP | Reduced | Increased | [13] |
| Cardiac Troponin I | Reduced | Increased | [13] |
Experimental Protocols
Preclinical Protocol: Evaluation of Ifetroban's Effect on Coronary Artery Vasoreactivity using Wire Myography
This protocol describes the methodology for assessing the effect of Ifetroban on the contractility of isolated coronary arteries.[3][4][14]
1. Tissue Preparation: a. Euthanize the animal model (e.g., mdx mouse) according to institutionally approved protocols.[3] b. Immediately excise the heart and place it in ice-cold physiological saline solution (PSS).[15] c. Under a dissecting microscope, carefully isolate the left anterior descending (LAD) coronary artery.[14][15] d. Cut the LAD into 2 mm segments and remove any surrounding adipose and connective tissue.[15]
2. Mounting in Wire Myograph: a. Mount the arterial segments in a multi-channel wire myograph system.[15] b. The myograph chamber should be filled with PSS maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[15] c. Stretch the vessel segments to their optimal resting tension, determined by a length-tension relationship protocol.
3. Experimental Procedure: a. After an equilibration period, assess the viability of the vessels by challenging them with a high potassium salt solution (e.g., 60 mM KCl). b. To assess vasoconstriction, generate a cumulative concentration-response curve to the TP receptor agonist U-46619 (e.g., 10⁻⁹ to 10⁻⁵⁵ M).[4] c. Following a washout period, incubate the vessels with Ifetroban at a desired concentration (e.g., 1 µM) for a specified time. d. Repeat the cumulative concentration-response curve to U-46619 in the presence of Ifetroban to determine its inhibitory effect. e. To assess endothelium-dependent vasodilation, pre-constrict the vessels with U-46619 and then generate a cumulative concentration-response curve to acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M).[3]
4. Data Analysis: a. Record the isometric tension generated by the arterial segments. b. Express vasoconstrictor responses as a percentage of the maximal contraction induced by the high potassium solution. c. Express vasodilator responses as a percentage of the pre-constriction tension. d. Calculate EC50 values for agonists in the presence and absence of Ifetroban to determine its potency.
Clinical Protocol: Phase 2 Study of Ifetroban in Cardiomyopathy (Adapted from FIGHT DMD Trial)
This protocol provides a framework for a clinical trial to evaluate the efficacy and safety of Ifetroban in patients with cardiomyopathy.[11][12]
1. Study Design: a. A randomized, double-blind, placebo-controlled, parallel-group study. b. Duration: 12 months of treatment followed by a follow-up period.
2. Patient Population: a. Inclusion criteria should be clearly defined, including age range, diagnosis of cardiomyopathy, and baseline cardiac function (e.g., LVEF > 35% and < 45% for advanced stage).[11] b. Exclusion criteria should include conditions that could confound the results or pose a risk to the patient.
3. Treatment Arms: a. Placebo: once daily. b. Low-Dose Ifetroban: e.g., 100 mg once daily.[9] c. High-Dose Ifetroban: e.g., 300 mg once daily.[9]
4. Efficacy Assessments: a. Primary Endpoint: Change from baseline in Left Ventricular Ejection Fraction (LVEF) at 12 months, as measured by cardiac magnetic resonance imaging (cMRI). b. Secondary Endpoints: i. Change in cardiac biomarkers (e.g., NT-proBNP, cardiac troponin I).[13] ii. Change in measures of cardiac fibrosis and inflammation (if imaging modalities are available). iii. Assessments of functional capacity (e.g., 6-minute walk test). iv. Quality of life questionnaires.[12]
5. Safety Assessments: a. Monitoring of adverse events (AEs) and serious adverse events (SAEs). b. Regular monitoring of vital signs, electrocardiograms (ECGs), and laboratory safety panels (hematology, chemistry).
6. Statistical Analysis: a. The primary efficacy analysis will compare the change in LVEF from baseline to 12 months between the Ifetroban groups and the placebo group using an appropriate statistical model (e.g., ANCOVA). b. Safety data will be summarized descriptively.
Mandatory Visualization
Caption: Thromboxane A2 signaling pathway and the inhibitory action of Ifetroban.
Caption: Experimental workflow for assessing Ifetroban's effect on vasoreactivity.
References
- 1. Trial of thromboxane receptor inhibition with ifetroban: TP receptors regulate eicosanoid homeostasis in aspirin-exacerbated respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thromboxane A2 signaling pathway [maayanlab.cloud]
- 3. Ifetroban reduces coronary artery dysfunction in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cellular activation by thromboxane A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trial — Fight DMD [fightdmd.com]
- 10. The Fight DMD Trial [fightdmdtrial.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mdaconference.org [mdaconference.org]
- 13. Phase 2 Trial Shows 5.4% Heart Function Improvement in DMD Patients Using Ifetroban | CPIX Stock News [stocktitan.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. reprocell.com [reprocell.com]
Application Notes and Protocols for L-640,033 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640,033 is a small molecule inhibitor investigated for its potential therapeutic applications. Successful in vitro studies using this compound rely on proper handling and dissolution to ensure consistent and reproducible results in cell culture experiments. These application notes provide a detailed protocol for dissolving this compound and a general overview of its hypothetical mechanism of action for experimental design.
Chemical Properties and Solubility
Properly dissolving small molecules is critical for their efficacy and to avoid precipitation in cell culture media. Organic solvents are often necessary for hydrophobic compounds.[1] It is recommended to prepare a high-concentration stock solution which can then be diluted to the final working concentration in the cell culture medium.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | DMSO is a common solvent for cell culture experiments but can be toxic at higher concentrations. It is advisable to keep the final DMSO concentration in the culture medium below 0.5% (v/v).[1] |
| Ethanol | Moderate | 1-10 mM | Ethanol is another option, and like DMSO, the final concentration should be kept low to minimize solvent-induced cellular stress. |
| Acetone | Moderate | 1-10 mM | Acetone has been shown to have low toxicity in some cell lines.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
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Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).
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Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
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Add DMSO: Add the appropriate volume of sterile DMSO to the tube.
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Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
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Sterile filter (optional): For long-term storage, the stock solution can be sterile-filtered through a 0.22 µm syringe filter into a fresh sterile tube.
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Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Dilution to Working Concentration in Cell Culture Medium
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm cell culture medium: Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
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Prepare intermediate dilutions (if necessary): For very low working concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO or cell culture medium.
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Add to medium: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to mix the solution immediately and thoroughly by gentle pipetting or swirling to prevent precipitation.
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Solvent control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used) to an equal volume of cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
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Treat cells: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway: MAPK/ERK Inhibition
The following diagram illustrates the hypothetical inhibition of the MAPK/ERK signaling pathway by this compound. This pathway is a common target in cancer drug development.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow for Cell Treatment
The diagram below outlines the general workflow for treating cells with this compound.
Caption: General experimental workflow for cell treatment with this compound.
References
Application Notes and Protocols for L-640,033 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-640,033 is a potent inhibitor of prostaglandin (B15479496) biosynthesis. Prostaglandins are lipid compounds with diverse physiological effects, including the contraction and relaxation of smooth muscle. In uterine tissue, prostaglandins, particularly of the E and F series, are crucial mediators of myometrial contractility. The inhibition of prostaglandin synthesis by compounds such as this compound can therefore lead to a reduction in uterine smooth muscle tone and motility.
Isolated organ bath experiments provide a valuable in vitro model for studying the direct effects of pharmacological agents on tissue contractility, independent of systemic influences. This document provides detailed application notes and protocols for the use of this compound in isolated rat uterus experiments to investigate its inhibitory effects on smooth muscle contraction.
Mechanism of Action
Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound
Caption: Inhibition of prostaglandin-mediated uterine contraction by this compound.
Quantitative Data
This compound has been shown to be a potent inhibitor of spontaneous motility in the isolated rat uterus. The following table summarizes the key quantitative data available.
| Compound | Parameter | Value | Tissue | Condition |
| This compound | IC50 | 0.08 µM | Rat Uterus | Spontaneous Motility |
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on the contractility of isolated rat uterine tissue.
Materials and Reagents
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Female Wistar rats (200-250 g)
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Stilbestrol or Estradiol (B170435) Benzoate (B1203000) (for inducing estrus)
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This compound
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Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
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De Jalon's physiological salt solution (composition in g/L):
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NaCl: 9.0
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KCl: 0.42
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CaCl₂: 0.06
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NaHCO₃: 0.5
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Glucose: 0.5
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Distilled water
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Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
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Uterotonic agent (e.g., Oxytocin (B344502), Prostaglandin F2α) - optional, for studying induced contractions
Equipment
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Isolated organ bath system with thermoregulation (32-37°C)
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Isometric force transducer
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Data acquisition system and software
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Dissection tools (scissors, forceps)
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Surgical thread
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Pipettes and tips
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pH meter
Experimental Workflow
Caption: Workflow for isolated rat uterus organ bath experiment with this compound.
Detailed Procedure
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Animal Preparation:
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To ensure a consistent hormonal state and obtain a quiescent uterus with predictable responses, prime female Wistar rats with stilbestrol or estradiol benzoate (e.g., 0.1 mg/kg, subcutaneously) 24 hours prior to the experiment. This induces a state of estrus.
-
-
Tissue Preparation:
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Humanely euthanize the rat according to institutional guidelines.
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Perform a midline abdominal incision to expose the reproductive organs.
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Carefully dissect out the uterine horns, removing surrounding fatty and connective tissues in a petri dish containing cold, aerated De Jalon's solution.
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Cut the uterine horns into longitudinal strips of approximately 1.5-2 cm in length.
-
-
Mounting the Tissue:
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Tie one end of a uterine strip to a fixed hook at the bottom of the organ bath chamber and the other end to an isometric force transducer using surgical thread.
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The organ bath chamber should be filled with De Jalon's solution and continuously gassed with carbogen (95% O₂ / 5% CO₂). Maintain the temperature at 32-37°C.
-
-
Equilibration:
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Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.
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During the equilibration period, wash the tissue with fresh De Jalon's solution every 15-20 minutes.
-
-
Recording of Uterine Contractions:
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For Spontaneous Motility: After equilibration, record the spontaneous contractions of the uterine strips for a stable period of at least 20-30 minutes to establish a baseline.
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For Induced Contractions (Optional): To study the effect of this compound on agonist-induced contractions, add a uterotonic agent (e.g., a submaximal concentration of oxytocin or PGF2α) to the bath to induce stable, rhythmic contractions.
-
-
Drug Administration:
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Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in De Jalon's solution to achieve the desired final bath concentrations. Note that the final concentration of DMSO in the organ bath should not exceed 0.1% to avoid solvent effects.
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Add this compound to the organ bath in a cumulative manner, allowing the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next higher concentration. A typical concentration range to test would be from 1 nM to 10 µM.
-
-
Data Acquisition and Analysis:
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Record the isometric contractions continuously throughout the experiment using a data acquisition system.
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Measure the amplitude and frequency of contractions before and after the addition of each concentration of this compound.
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Calculate the percentage inhibition of contraction amplitude and/or frequency at each concentration relative to the baseline.
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Construct a concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% of the maximal inhibition).
-
Troubleshooting
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No Spontaneous Contractions: Ensure proper estrogen priming of the animal. Check the composition and pH of the De Jalon's solution. Ensure the temperature and aeration of the organ bath are optimal.
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Irregular Contractions: Allow for a longer equilibration period. Ensure the tissue is not overstretched. Check for any mechanical interference with the recording setup.
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High Variability Between Tissues: Use animals of the same age, weight, and strain. Ensure consistent tissue preparation and handling. Run parallel control experiments with vehicle (DMSO) alone to account for any time-dependent changes in contractility.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for utilizing this compound in isolated organ bath experiments to study its effects on uterine contractility. By following these detailed procedures, researchers can obtain reliable and reproducible data to further characterize the pharmacological profile of this potent prostaglandin biosynthesis inhibitor.
Troubleshooting & Optimization
L-640,033 solubility issues and solutions
Disclaimer: The information provided in this technical support center is based on publicly available data. Due to the limited information on L-640,033, some sections rely on general laboratory best practices for handling compounds with low aqueous solubility. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a chemical compound with the molecular formula C₁₈H₂₅N₃O and a molecular weight of 299.42 g/mol . Limited publicly available data exists for this compound. Predicted physicochemical properties are listed in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N₃O | Vendor Information |
| Molecular Weight | 299.42 g/mol | Vendor Information |
| Predicted Boiling Point | 508.4 ± 50.0 °C | Vendor Information |
| Predicted Density | 1.115 ± 0.06 g/cm³ | Vendor Information |
| Predicted pKa | 13.21 ± 0.20 | Vendor Information |
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Experiments
Question: I am having trouble dissolving this compound for my cell-based assays. What are the recommended solvents and procedures for preparing a stock solution?
Answer:
Compounds with characteristics similar to this compound often exhibit poor solubility in aqueous solutions. The following troubleshooting guide provides a systematic approach to achieving a clear, stable stock solution.
Recommended Solvents:
For initial solubilization, organic solvents are recommended. The choice of solvent may impact downstream cellular toxicity, so it is crucial to keep the final solvent concentration in your experimental media below acceptable limits (typically <0.5% for DMSO).
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | A versatile solvent for many organic compounds. Ensure it is anhydrous. |
| Ethanol (100%) | 10 mM | Can be an alternative to DMSO. Use absolute ethanol. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.99 mg of this compound powder using a calibrated analytical balance.
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Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the powder.
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Solubilization: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Sonication in a water bath for 5-10 minutes is another alternative.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to ensure sterility.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Logical Relationship: Stock Solution Preparation Workflow
Optimizing L-640,033 concentration for efficacy
Notice: Information regarding the research compound "L-640,033" is not available in public scientific literature or chemical databases. The identifier may be incorrect, represent an internal compound code not yet publicly disclosed, or be a typographical error. The following content is based on general principles of compound optimization and troubleshooting in a research setting and should be adapted once the correct compound identity and its biological target are known.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: Without specific data for this compound, a standard approach is to perform a dose-response curve to determine the optimal concentration. A broad range, for instance, from 1 nM to 100 µM, is often used for initial screening. The final concentration will depend on the cell type, assay sensitivity, and the compound's potency (e.g., IC50 or EC50). It is crucial to consult any available preliminary data or literature on similar compounds for a more targeted starting range.
Q2: How can I determine the optimal incubation time for this compound?
A2: The optimal incubation time is dependent on the biological question being addressed and the mechanism of action of the compound. For signaling pathway studies, short incubation times (minutes to hours) may be sufficient. For assays measuring cell viability or proliferation, longer incubation times (24 to 72 hours) are typically required. A time-course experiment is the most effective method to determine the ideal incubation period for your specific assay.
Q3: What are the best practices for dissolving and storing this compound?
A3: As the solubility of this compound is unknown, it is recommended to first attempt dissolution in a common solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For final experimental concentrations, this stock should be diluted in the appropriate cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C, protected from light and moisture, to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common issues encountered during the optimization of a novel compound's concentration.
Issue 1: No observable effect at expected concentrations.
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of the compound using analytical methods such as mass spectrometry or NMR. |
| Incorrect Concentration | Prepare fresh dilutions from the stock solution and verify the calculations. Perform a wider dose-response curve. |
| Compound Degradation | Prepare fresh stock solutions. Evaluate the stability of the compound in your experimental medium over the incubation period. |
| Cell Line Insensitivity | Confirm that the target of this compound is expressed and functional in your chosen cell line. Consider testing in a different, more sensitive cell model. |
| Assay Insensitivity | Ensure your assay is sensitive enough to detect the expected biological effect. Optimize assay conditions (e.g., substrate concentration, antibody titration). |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Visually inspect the diluted compound in the medium for precipitation. Lower the final concentration or try a different solvent system if compatible with your cells. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a consistent pipetting technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Experimental Protocols
The following are generalized protocols. Specific parameters should be optimized for your experimental system.
Protocol 1: Determining the EC50/IC50 of this compound
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
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Treatment: Remove the old medium from the cells and add the 2x compound dilutions. Include vehicle control (e.g., DMSO) and positive control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) under standard cell culture conditions.
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Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
Visualizations
Below are conceptual diagrams representing common workflows and signaling pathways that may be relevant for studying a novel compound.
Caption: A typical experimental workflow for determining the half-maximal effective or inhibitory concentration (EC50/IC50) of a compound.
Caption: A generalized kinase cascade that could be modulated by a compound like this compound, leading to changes in gene expression and a cellular response.
L-640,033 stability in different experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of L-640,033 in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as MK-886, is a potent and selective inhibitor of leukotriene biosynthesis. It functions by inhibiting the 5-lipoxygenase-activating protein (FLAP). By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane, a critical step for the synthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various physiological and pathological processes, including asthma and other inflammatory diseases.
Q2: What are the primary challenges when working with this compound in experimental settings?
The main challenges associated with this compound, similar to many small molecule inhibitors, include its limited aqueous solubility and potential for degradation in certain buffer conditions. As an indole-containing compound, it may also be susceptible to oxidation. These factors can lead to precipitation, loss of biological activity, and inconsistent experimental results.
Q3: How should stock solutions of this compound be prepared and stored?
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution into the desired experimental buffer immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound has low aqueous solubility. | - Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution. However, always perform a vehicle control to ensure the solvent concentration does not affect the experimental system. - Prepare the working solution immediately before use and ensure it is well-mixed. - Consider using a buffer containing a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, at a low concentration (e.g., 0.01-0.1%) to improve solubility. Verify that the surfactant is compatible with your experimental setup. |
| Inconsistent or lower-than-expected biological activity | - Degradation: The compound may be unstable in the experimental buffer due to pH, temperature, or oxidative stress. - Precipitation: The actual concentration of the compound in solution may be lower than calculated due to precipitation. | - pH: The stability of indole-containing compounds can be pH-dependent. Empirically test the stability of this compound in your specific buffer system at different pH values. Generally, maintaining a pH close to physiological (7.2-7.4) is a good starting point. - Temperature: Avoid prolonged exposure of this compound solutions to high temperatures. Prepare and use the solutions at the experimental temperature and store them appropriately when not in use. - Antioxidants: For experiments involving long incubation times, consider adding a small amount of an antioxidant, such as ascorbic acid or dithiothreitol (B142953) (DTT), to the buffer to prevent oxidative degradation. Ensure the antioxidant is compatible with your assay. - Confirm Concentration: After preparing the working solution, centrifuge it briefly and measure the concentration of the supernatant (e.g., by UV-Vis spectrophotometry if a reference spectrum is available) to ensure the compound is fully dissolved. |
| Variability between experimental replicates | Inconsistent preparation of working solutions or slight variations in buffer composition. | - Ensure precise and consistent preparation of all solutions. - Prepare a single large batch of buffer for the entire experiment to minimize variability. - Always include positive and negative controls in your experiments to monitor for inconsistencies. |
Experimental Protocols
General Protocol for Preparing Working Solutions of this compound
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Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonicate briefly if necessary to ensure complete dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution directly into the pre-warmed experimental buffer to the final desired concentration immediately before adding it to the experimental system. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
Visualizations
Caption: Mechanism of action of this compound (MK-886).
Technical Support Center: Interpreting Unexpected Results with L-640,033
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments with L-640,033, a potent and selective leukotriene D4 (LTD4) receptor antagonist.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vitro and in vivo experiments.
In Vitro Experiments
Question: Why am I observing lower than expected potency (higher IC50) of this compound in my cell-based assay?
Possible Causes and Troubleshooting Steps:
-
Cell Line Selection: The expression level of the cysteinyl leukotriene receptor 1 (CysLT1R) can vary significantly between cell lines.
-
Recommendation: Confirm CysLT1R expression in your chosen cell line using qPCR or a validated antibody. Consider using a cell line known to have high CysLT1R expression, such as U937 or THP-1 cells.
-
-
Ligand Concentration: Inaccurate concentration of the LTD4 agonist used to stimulate the cells.
-
Recommendation: Prepare fresh LTD4 solutions for each experiment and verify the concentration.
-
-
Assay Conditions: Suboptimal assay buffer composition or incubation times.
-
Recommendation: Ensure your assay buffer composition is appropriate. For example, the presence of divalent cations like Ca²⁺ and Mg²⁺ can enhance LTD4 binding. Optimize incubation times for both this compound pre-incubation and LTD4 stimulation.
-
-
Compound Stability: Degradation of this compound in the experimental medium.
-
Recommendation: Prepare fresh stock solutions of this compound and protect from light. Evaluate the stability of the compound in your specific assay medium over the time course of the experiment.
-
Question: I am seeing significant off-target effects or cellular toxicity at concentrations close to the expected IC50.
Possible Causes and Troubleshooting Steps:
-
Compound Purity: The presence of impurities in your this compound sample.
-
Recommendation: Verify the purity of your compound using analytical methods such as HPLC-MS.
-
-
Off-Target Binding: this compound may interact with other receptors or cellular components at higher concentrations. While selective, high concentrations can lead to non-specific effects.
-
Recommendation: Perform a counterscreen against a panel of related receptors to determine the selectivity profile of this compound. Lower the concentration of this compound and perform a careful dose-response analysis to separate on-target from off-target effects.
-
-
Cellular Health: The observed toxicity may be specific to the cell line being used.
-
Recommendation: Assess the general health of your cells in the presence of this compound using a cell viability assay (e.g., MTT or trypan blue exclusion).
-
In Vivo Experiments
Question: this compound is not effectively blocking LTD4-induced bronchoconstriction in our animal model.
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics: Poor bioavailability, rapid metabolism, or rapid clearance of this compound in the chosen animal model.
-
Recommendation: Conduct pharmacokinetic studies to determine the plasma concentration and half-life of this compound in your model. Adjust the dose and dosing regimen accordingly.
-
-
Route of Administration: The route of administration may not be optimal for achieving sufficient exposure at the site of action.
-
Recommendation: Compare different routes of administration (e.g., intravenous, intraperitoneal, oral) to find the most effective delivery method.
-
-
Animal Model: The specific animal model may have differences in CysLT1R expression or signaling pathways compared to humans.
-
Recommendation: Review the literature to ensure the chosen animal model is appropriate for studying LTD4-mediated effects. The guinea pig is a commonly used and sensitive model for LTD4-induced bronchoconstriction.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Leukotriene D4 (LTD4) is a potent inflammatory mediator that, upon binding to CysLT1R, triggers a signaling cascade leading to bronchoconstriction, increased vascular permeability, and mucus secretion. This compound blocks the binding of LTD4 to CysLT1R, thereby inhibiting these downstream effects.[1]
Q2: What are some potential unexpected clinical or behavioral effects observed with LTD4 receptor antagonists?
A2: While generally well-tolerated, some unexpected effects have been reported for the class of LTD4 receptor antagonists. These are rare but important to consider during preclinical and clinical development. These can include neuropsychiatric events such as agitation, aggression, anxiety, and sleep disturbances.[2][3]
Q3: Are there any known off-target interactions for this class of compounds?
A3: Some studies have suggested that certain CysLT1R antagonists may have off-target effects. For example, the antagonist REV5901 has been shown to interact with the G-protein-coupled bile acid receptor 1 (GPBAR1).[4] It is crucial to characterize the selectivity profile of this compound to understand any potential off-target activities.
Data Presentation
Table 1: Comparative Binding Affinities of CysLT1 Receptor Antagonists
| Compound | Receptor | Species | Kd (nM) | Reference |
| [³H]LTD₄ | CysLT1R | Guinea Pig | 1.8 ± 0.9 | [5] |
| FPL 55712 | CysLT1R | Guinea Pig | 100 (Kᵢ) | [6] |
Note: Data for this compound is not publicly available. The data presented is for the natural ligand and a reference antagonist and should be used for comparative purposes.
Table 2: Comparative IC50 Values of CysLT1 Receptor Antagonists
| Compound | Assay | Species | IC₅₀ (nM) | Reference |
| Zafirlukast | LTD₄-induced calcium mobilization | Human | 20.6 ± 4.1 | [7] |
| BAY u9773 | LTD₄-induced luminescence | Human | ~5000 | [7] |
Note: Data for this compound is not publicly available. The data presented is for other CysLT1 receptor antagonists and should be used for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for CysLT1 Receptor
This protocol is adapted from studies characterizing [³H]LTD₄ binding to guinea pig lung membranes.[5][8]
Materials:
-
Guinea pig lung tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 10 mM PIPES, pH 6.5, containing 10 mM CaCl₂, 10 mM MgCl₂, 1 mM cysteine, and 1 mM glycine)
-
[³H]LTD₄ (radioligand)
-
This compound (test compound)
-
Unlabeled LTD₄ (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]LTD₄ (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled LTD₄.
-
Incubation: Incubate the plate at 22°C for a predetermined time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of this compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vivo LTD4-Induced Bronchoconstriction in Guinea Pigs
This protocol is based on established methods for evaluating the in vivo efficacy of LTD4 receptor antagonists.[9][10]
Materials:
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Male Hartley guinea pigs
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula and ventilator
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Pressure transducer to measure pulmonary insufflation pressure
-
Intravenous catheter
-
Leukotriene D₄ (LTD₄)
-
This compound (test compound)
-
Vehicle control
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Ventilate the animal artificially. Insert an intravenous catheter for drug administration.
-
Baseline Measurement: Monitor and record the baseline pulmonary insufflation pressure.
-
Compound Administration: Administer this compound or its vehicle intravenously at the desired dose and time before the LTD₄ challenge.
-
LTD₄ Challenge: Administer a bolus intravenous injection of LTD₄ to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Continuously record the pulmonary insufflation pressure. The peak increase in pressure reflects the degree of bronchoconstriction.
-
Data Analysis: Calculate the percentage inhibition of the LTD₄-induced bronchoconstriction by this compound compared to the vehicle control group.
Mandatory Visualization
Caption: this compound mechanism of action on the LTD4 signaling pathway.
Caption: Workflow for in vivo evaluation of this compound.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Leukotriene A4-induced bronchoconstriction in the guinea pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of leukotrienes C4 and D4 in guinea-pig isolated perfused lung and parenchymal strips of guinea pig, rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of cysteinyl-leukotriene-receptor 1 antagonists as ligands for the bile acid receptor GPBAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the leukotriene D4 receptor in guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a leukotriene D4 receptor in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Models for the Study of the Intracellular Activity of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of [3H]leukotriene D4 binding to guinea-pig lung membranes. The correlation of binding affinity with activity on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differing mechanisms for leukotriene d4-induced bronchoconstriction in guinea pigs following intravenous and aerosol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent mediation of leukotriene D4-induced airway microvascular leakage and bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Advisory: The Correct Use of Vehicle Controls in In Vivo Studies with a Focus on L-640,033
Topic: L-640,033 and its appropriate use in in vivo research.
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides crucial guidance for researchers intending to use this compound in their in vivo experiments. It has come to our attention that there may be a misunderstanding regarding the role of this compound, with some researchers considering its use as a vehicle control. This advisory clarifies the pharmacological nature of this compound and outlines the principles of proper vehicle control selection to ensure the scientific validity of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound as a vehicle control in my in vivo experiments?
A1: No, this compound is not a suitable vehicle control. It is a potent β-adrenergic agonist with inherent biological activity.[1] Using a pharmacologically active compound as a vehicle control will lead to confounding results, making it impossible to attribute observed effects to your investigational drug. The purpose of a vehicle control is to isolate the effects of the compound of interest by administering the delivery medium without the active compound.
Q2: What is this compound and what are its known effects?
A2: this compound (CAS Number: 115326-36-8) is a research chemical identified as a potent agonist for β-adrenergic receptors.[1] As an agonist, it binds to and activates these receptors, which can lead to a range of physiological responses, particularly related to the cardiovascular and metabolic systems. Its role in research is primarily for studying the effects of β-adrenergic stimulation.
Q3: What are the risks of using a pharmacologically active compound like this compound as a vehicle control?
A3: Using a β-adrenergic agonist as a control introduces significant experimental bias. Potential issues include:
-
Masking or altering the true effect of your test compound.
-
Introducing unintended physiological changes that could be misinterpreted as effects of your test compound.
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Invalidating the entire study , as the control group does not represent a true baseline.
Q4: What constitutes an appropriate vehicle control for in vivo studies?
A4: An ideal vehicle control should be an inert substance that dissolves or suspends your test compound but has no biological effect on its own at the administered volume. The choice of vehicle depends on the solubility and chemical properties of your test compound. Common inert vehicles include:
-
Saline (0.9% sodium chloride)
-
Phosphate-buffered saline (PBS)
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Sterile water
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Specific oils (e.g., corn oil, sesame oil) for lipophilic compounds
-
Aqueous solutions with a low concentration of solubilizing agents like DMSO or Tween 80 (the effects of which should be tested in a separate vehicle-only group).
Troubleshooting Guide: Vehicle Control Selection and Preparation
| Problem | Potential Cause | Recommended Solution |
| Test compound is not soluble in common aqueous vehicles. | The compound is hydrophobic. | Consider using a vehicle containing a low percentage of a solubilizing agent such as DMSO, ethanol, or a surfactant like Tween 80. It is critical to keep the concentration of the solubilizing agent as low as possible and consistent across all treatment groups, including the vehicle control. |
| Unsure if the chosen vehicle has its own biological effects. | Many substances, even when used as vehicles, can have subtle biological effects, especially at higher concentrations. | Conduct a preliminary study to test the effects of the vehicle alone compared to a saline or untreated group. Monitor for any changes in the endpoints of interest. |
| Precipitation of the test compound is observed after preparation. | The compound has low solubility in the chosen vehicle or the solution is supersaturated. | Try gentle warming, sonication, or vortexing to aid dissolution. If precipitation persists, a different vehicle system may be required. Always ensure the final formulation is a stable solution or a homogenous suspension. |
| Difficulty in administering the vehicle/drug formulation. | The viscosity of the vehicle is too high for the intended route of administration (e.g., intraperitoneal injection). | Adjust the composition of the vehicle to reduce viscosity. For example, dilute high-viscosity vehicles like PEG 400 with saline. Ensure the chosen viscosity is appropriate for the needle gauge and does not cause distress to the animals. |
Experimental Workflow for Vehicle Control Validation
To ensure the integrity of your in vivo studies, it is essential to validate your chosen vehicle. The following workflow diagram illustrates the key steps in this process.
Caption: Workflow for selecting and validating a vehicle control.
Signaling Pathway Considerations: Why a β-Adrenergic Agonist is Not a Control
The diagram below illustrates the signaling pathway activated by a β-adrenergic agonist like this compound. This demonstrates its inherent biological activity and unsuitability as a vehicle control.
Caption: Simplified signaling cascade initiated by a β-adrenergic agonist.
References
Technical Support Center: Troubleshooting L-640,033 Variability in Platelet Assays
Welcome to the technical support center for L-640,033. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting variability when using this compound in platelet assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelets?
A1: this compound is a potent and selective competitive antagonist of the thromboxane (B8750289) A2/prostaglandin H2 (TP) receptor. In platelets, thromboxane A2 (TXA2) is a powerful agonist that, upon binding to TP receptors, initiates a signaling cascade leading to platelet activation, shape change, and aggregation. By blocking this receptor, this compound inhibits the effects of TXA2 and other TP receptor agonists, thereby preventing or reducing platelet aggregation.
Q2: I am observing inconsistent inhibition of platelet aggregation with this compound. What are the potential causes?
A2: Variability in the inhibitory effect of this compound can stem from several factors, including:
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Compound Handling: Issues with the solubility, stability, and storage of this compound.
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Experimental Protocol: Variations in agonist concentration, incubation times, and platelet preparation.
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Biological Variability: Differences between platelet donors.
The following troubleshooting guides will delve deeper into each of these areas.
Troubleshooting Guides
Guide 1: this compound Stock Solution and Handling
Q1.1: How should I dissolve and store this compound? I'm seeing precipitation in my stock solution.
A1.1: this compound is sparingly soluble in aqueous solutions. For in vitro platelet assays, it is recommended to first prepare a concentrated stock solution in an organic solvent.
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Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.
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Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO or ethanol.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your assay buffer. Ensure the final concentration of the organic solvent in your platelet assay is low (typically ≤0.1%) to avoid solvent-induced artifacts. Precipitation upon dilution into aqueous buffer can occur if the final concentration of this compound exceeds its aqueous solubility. If you observe precipitation, consider lowering the final concentration or slightly increasing the percentage of the organic solvent, while carefully monitoring its effect on platelet function in a vehicle control.
Q1.2: Could my this compound be degrading? How stable is it in solution?
A1.2: While specific stability data for this compound in various solutions is not extensively published, as a general practice for compounds of this nature:
-
Aqueous Instability: Many compounds are less stable in aqueous solutions compared to organic solvents. It is crucial to prepare fresh dilutions from your frozen stock for each experiment. Do not store this compound in aqueous buffers for extended periods.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. Aliquoting the stock solution is highly recommended.
Guide 2: Platelet Assay Protocol Optimization
Q2.1: My baseline platelet aggregation in the control group is variable. What could be the cause?
A2.1: Consistent baseline aggregation is crucial for accurately assessing the inhibitory effect of this compound. Variability in control responses can be due to several pre-analytical and analytical factors:
| Factor | Recommendation |
| Blood Collection | Use a consistent anticoagulant (3.2% sodium citrate (B86180) is standard). Ensure a clean venipuncture to avoid activation by tissue factor. Discard the first few milliliters of blood. |
| Platelet-Rich Plasma (PRP) Preparation | Standardize centrifugation speed and time (e.g., 200 x g for 15 minutes at room temperature) to obtain PRP. Process blood within 1-2 hours of collection. |
| Platelet Count | Platelet count significantly affects aggregation. Adjust the platelet count of your PRP to a consistent concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP). |
| Sample Handling | Avoid exposing blood or PRP to cold temperatures, as this can activate platelets. Maintain samples at room temperature. Do not vortex platelet suspensions. |
| Resting Period | Allow PRP to rest for at least 30 minutes at room temperature before starting the assay to allow platelets to return to a resting state. |
Q2.2: The level of inhibition by this compound changes between experiments, even with the same agonist.
A2.2: This can be due to inconsistencies in your assay conditions.
| Factor | Recommendation |
| Agonist Concentration | The apparent potency of an antagonist is dependent on the concentration of the agonist used. Use a concentration of your TP receptor agonist (e.g., U46619, arachidonic acid) that elicits a submaximal aggregation response (e.g., 70-80% of maximal aggregation). This will provide a sensitive window to observe inhibition. Prepare fresh agonist solutions for each experiment. |
| Incubation Time | Standardize the pre-incubation time of platelets with this compound before adding the agonist. A pre-incubation of 2-5 minutes is often sufficient for competitive antagonists to reach equilibrium with the receptor. |
| Stirring Speed | Ensure a consistent and appropriate stirring speed in the aggregometer cuvette, as this is critical for platelet-platelet interactions. |
Guide 3: Biological Variability and Data Interpretation
Q3.1: I see significant differences in this compound efficacy between different blood donors.
A3.1: This is a common and expected source of variability in platelet research. Platelet reactivity can vary between individuals due to genetic factors, diet, and other physiological differences.
-
Acknowledge Variability: Be aware that some donors may have more or less sensitive platelets.
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Normalization: When possible, express the inhibitory effect of this compound as a percentage of the control response for each donor to normalize the data.
-
Multiple Donors: It is best practice to perform experiments with platelets from multiple healthy donors who have not taken any antiplatelet medications for at least two weeks.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifugation: Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to separate the PRP.
-
PRP Isolation: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new polypropylene (B1209903) tube.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Resting: Allow the adjusted PRP to rest for at least 30 minutes at room temperature.
Protocol 2: Light Transmission Aggregometry (LTA) with this compound
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Use PPP to set the 100% aggregation baseline and the standardized PRP to set the 0% aggregation baseline.
-
Sample Preparation: Add the standardized PRP to a cuvette with a magnetic stir bar and place it in the heating block of the aggregometer.
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This compound Incubation: Add the desired concentration of this compound or vehicle (e.g., 0.1% DMSO) to the PRP and incubate for 2-5 minutes with stirring.
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Initiate Aggregation: Add the TP receptor agonist (e.g., U46619 or arachidonic acid) to initiate platelet aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
Visualizing Key Pathways and Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Thromboxane A2 Signaling Pathway and this compound Inhibition.
Caption: Logical Workflow for Troubleshooting this compound Variability.
Technical Support Center: L-640,033 Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice to prevent the degradation of L-640,033 during storage and handling. Ensuring the stability of this compound is critical for the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
While specific manufacturer data for this compound is not publicly available, general best practices for storing analogous small molecule compounds suggest that it should be stored in a tightly sealed container, protected from light and moisture. Recommended storage is typically at -20°C for long-term stability. For short-term use, refrigeration at 2-8°C may be acceptable, but it is crucial to minimize freeze-thaw cycles.
Q2: How can I tell if my this compound has degraded?
Degradation can manifest as changes in physical appearance (e.g., color change, clumping), solubility issues, or altered biological activity in your experiments. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of impurity peaks.
Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?
Yes, inconsistent results are a common indicator of compound degradation. If you observe variability in the compound's efficacy or potency, it is highly recommended to assess the purity of your this compound stock.
Q4: What are the primary factors that can cause this compound to degrade?
Based on the general chemical stability of similar compounds, the primary factors likely to cause degradation are:
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Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: Storing the compound in solutions with inappropriate pH levels can lead to hydrolysis or other pH-dependent degradation pathways.
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Oxidation: Exposure to air and certain reactive oxygen species can lead to oxidative degradation.
-
Moisture: Hydrolysis can occur in the presence of water.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced Potency in Bioassay | Compound degradation due to improper storage. | 1. Verify storage conditions (temperature, light protection). 2. Perform a purity check using HPLC or LC-MS. 3. If degradation is confirmed, use a fresh, unopened vial of the compound. 4. For future use, aliquot stock solutions to minimize freeze-thaw cycles. |
| Change in Physical Appearance (e.g., color) | Likely chemical degradation. | 1. Do not use the compound. 2. Discard the vial according to your institution's safety protocols. 3. Obtain a new batch of this compound. |
| Precipitate Formation in Solution | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent is appropriate and of high purity. 2. Gently warm the solution and sonicate to aid dissolution. 3. If the precipitate persists, it may be a degradation product. Filter the solution and re-test its concentration and purity. Consider preparing a fresh solution. |
| Inconsistent HPLC/LC-MS Results | Degradation during sample preparation or analysis. | 1. Ensure the stability of this compound in the mobile phase and analytical buffers. 2. Minimize the time samples are left on the autosampler. 3. Use amber vials to protect from light during analysis. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound. Specific parameters may need to be optimized for your system.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound reference standard.
-
Dissolve in an appropriate solvent (e.g., DMSO, Methanol, or Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The appearance of significant new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.
-
Visualizing Degradation Prevention
The following workflow illustrates the key steps to prevent the degradation of this compound.
Caption: Workflow for Preventing this compound Degradation.
This logical diagram outlines the critical decision-making process when troubleshooting potential this compound degradation.
Caption: Troubleshooting Logic for this compound Degradation.
Addressing poor bioavailability of L-640,033 in vivo
Notice: Information regarding the specific properties, mechanism of action, and in vivo studies of L-640,033 is not publicly available. The following troubleshooting guide and frequently asked questions provide general strategies for addressing poor bioavailability of investigational compounds, which may be applicable to a molecule like this compound, often a challenge with novel chemical entities. The experimental protocols and data presented are illustrative and based on common pharmaceutical development practices for poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our animal models after oral administration. What are the potential reasons for this poor bioavailability?
Poor oral bioavailability is a common challenge in drug development and can stem from several factors. For a compound like this compound, where public data is unavailable, you should first consider its physicochemical properties. Key contributors to poor bioavailability often include:
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Poor aqueous solubility: The compound may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.
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Low dissolution rate: Even if soluble, the rate at which the compound dissolves from its solid form might be too slow to allow for significant absorption within the GI transit time.
-
High first-pass metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
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Efflux by transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal tract, which actively pump it back into the gut lumen.
-
Chemical instability: The compound might be unstable in the acidic environment of the stomach or be degraded by enzymes in the gastrointestinal tract.
Q2: What initial steps can we take to investigate the cause of this compound's poor bioavailability?
A systematic approach is crucial. We recommend the following initial in vitro and in silico assessments:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the conditions of the GI tract. Also, determine its lipophilicity (LogP/LogD).
-
Permeability Assessment: Use in vitro models like the Caco-2 permeability assay to assess the compound's ability to cross the intestinal barrier. This can also indicate if it is a substrate for efflux transporters.
-
Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes from the relevant species (e.g., rat, dog, human) to determine its metabolic stability.
-
Biopharmaceutical Classification System (BCS) Categorization: Based on the solubility and permeability data, you can classify this compound according to the BCS, which can guide formulation strategies. It is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Troubleshooting Guide: Enhancing In Vivo Exposure of this compound
This guide provides potential solutions to address poor bioavailability based on the likely underlying causes.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
If in vitro studies confirm that this compound has low aqueous solubility, the formulation strategy will be critical.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, which can significantly enhance dissolution velocity.
-
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Using a mixture of solvents (e.g., water, ethanol, propylene (B89431) glycol, PEG 400) in a liquid formulation can increase the solubility of the drug.[1]
-
Surfactants: These agents can form micelles around the drug molecule, increasing its apparent solubility.
-
Lipid-based formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[2][3][4] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly improve its solubility and dissolution rate.
Illustrative Comparison of Formulation Strategies:
| Formulation Strategy | Expected Fold Increase in Bioavailability (Illustrative) | Key Considerations |
| Crystalline Suspension (Micronized) | 1 - 5x | Physical stability of the suspension. |
| Co-solvent Solution | 2 - 10x | Potential for drug precipitation upon dilution in GI fluids.[1] |
| Lipid-Based Formulation (SEDDS) | 5 - 20x | Excipient compatibility and potential for GI side effects. |
| Amorphous Solid Dispersion (Spray-Dried) | 10 - 50x | Physical stability of the amorphous form (risk of recrystallization). |
Issue 2: Suspected High First-Pass Metabolism
If in vitro metabolism assays indicate that this compound is rapidly metabolized, the following strategies can be considered.
Troubleshooting Steps:
-
Co-administration with a Metabolic Inhibitor: While not a viable long-term strategy for drug development, using a known inhibitor of the metabolizing enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) in preclinical studies can confirm if first-pass metabolism is the primary barrier to exposure.
-
Prodrug Approach: A prodrug is a modified version of the active compound that is designed to be cleaved in vivo to release the parent drug. A prodrug can be designed to have different metabolic properties or to be absorbed through a different pathway, thus bypassing first-pass metabolism.
-
Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes such as intravenous (IV), subcutaneous (SC), or transdermal administration for initial in vivo proof-of-concept studies.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension for Oral Dosing
-
Objective: To prepare a simple suspension of this compound with reduced particle size to assess the impact on oral absorption.
-
Materials:
-
This compound API
-
Wetting agent (e.g., 0.5% Tween 80 in water)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water)
-
Mortar and pestle or a microfluidizer
-
-
Procedure:
-
Weigh the required amount of this compound.
-
If using a mortar and pestle, add a small amount of the wetting agent to the API and triturate to form a smooth paste. This prevents clumping when the vehicle is added.
-
Gradually add the vehicle to the paste while continuing to mix until a homogenous suspension is formed.
-
If using a microfluidizer, follow the manufacturer's instructions for processing the API in the chosen vehicle to achieve the desired particle size distribution.
-
Administer the suspension to the animals at the desired dose volume via oral gavage.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate this compound in a lipid-based system to enhance its solubilization in the GI tract.
-
Materials:
-
This compound API
-
Oil phase (e.g., medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400)
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion upon dilution with water.
-
Weigh the selected components into a clear glass vial.
-
Add the this compound API to the excipient mixture.
-
Gently heat (if necessary and the compound is stable) and vortex until the API is completely dissolved and the solution is clear.
-
The resulting formulation can be filled into capsules for oral administration.
-
Visualizations
Caption: A decision-making workflow for addressing poor in vivo bioavailability.
Caption: Proposed mechanism of enhanced absorption for this compound via an LBDDS.
References
Technical Support Center: L-640,033 Signaling Pathway Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-640,033. The focus is on potential interference with signaling pathways other than its primary target.
Introduction to this compound
This compound is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor 1 (BLT1). LTB4 is a powerful lipid mediator involved in inflammatory responses. Its receptors, BLT1 and the lower-affinity BLT2, are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi alpha subunit.
The primary signaling cascade initiated by LTB4 binding to BLT1 involves:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Activation of phospholipase C (PLC): This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration [Ca2+].
As an antagonist, this compound blocks these downstream effects by preventing LTB4 from binding to its receptor. However, like many pharmacological agents, it has the potential to interact with other signaling pathways, which can lead to unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the leukotriene B4 receptor 1 (BLT1). By blocking this receptor, it prevents the downstream signaling cascade initiated by LTB4, which includes the inhibition of cAMP production and the activation of the IP3 pathway.
Q2: How can this compound interfere with cAMP and IP3 signaling pathways?
A2: The interference is directly related to its mechanism of action. By antagonizing the Gi-coupled BLT1 receptor, this compound will prevent the LTB4-induced decrease in cAMP. Therefore, in the presence of this compound, cAMP levels may appear elevated or unchanged in response to LTB4. Similarly, it will block the LTB4-induced activation of PLC, thereby preventing the increase in IP3 and subsequent calcium mobilization.
Q3: Does this compound have known off-target effects on other receptors?
Q4: What are the potential consequences of off-target effects in my experiments?
A4: Off-target effects can lead to a variety of confounding results, including unexpected changes in cell signaling, altered cellular phenotypes, or toxicity. For example, if this compound interacts with another GPCR, it could inadvertently activate or inhibit other signaling pathways, leading to misinterpretation of your data.
Troubleshooting Guides
Issue 1: Unexpected Increase or No Change in cAMP Levels After LTB4 Stimulation in the Presence of this compound
-
Possible Cause: This is the expected outcome of successful BLT1 receptor antagonism by this compound. LTB4 acting through the Gi-coupled BLT1 receptor normally inhibits adenylyl cyclase, leading to a decrease in cAMP. By blocking this, this compound prevents the decrease, resulting in cAMP levels that are either at baseline or elevated if there is a concomitant stimulation of a Gs-coupled receptor.
-
Troubleshooting Steps:
-
Confirm Agonist Activity: Ensure that your LTB4 stock is active and capable of inhibiting adenylyl cyclase in a control experiment without this compound.
-
Dose-Response Curve: Perform a dose-response experiment with this compound to confirm that the effect is concentration-dependent.
-
Use a Positive Control: Use a known activator of adenylyl cyclase, such as forskolin (B1673556), to confirm that the cAMP pathway is functional in your experimental system.
-
Issue 2: No Inhibition of IP3 Production or Calcium Mobilization After LTB4 Stimulation in the Presence of this compound
-
Possible Cause: This is the intended effect of this compound. LTB4-induced activation of the Gq-coupled pathway via BLT1 leads to an increase in IP3 and intracellular calcium. This compound should block this response.
-
Troubleshooting Steps:
-
Verify Agonist Response: Confirm that LTB4 alone can induce a robust IP3 or calcium signal in your cells.
-
Check this compound Concentration: Ensure you are using an effective concentration of this compound. A dose-response curve will help determine the IC50 for the inhibition of the LTB4 response.
-
Control for Cell Health: Ensure that the cells are healthy and responsive. Use a different agonist that is known to increase IP3 or calcium in your cell type as a positive control.
-
Issue 3: Observing Cellular Effects that are Inconsistent with BLT1 Antagonism
-
Possible Cause: This could be indicative of an off-target effect of this compound. The compound might be interacting with another receptor or signaling molecule in your cells.
-
Troubleshooting Steps:
-
Selectivity Profiling: If possible, test this compound against a panel of other relevant GPCRs expressed in your cell system to check for cross-reactivity.
-
Use a Structurally Different Antagonist: If available, use a different BLT1 antagonist with a distinct chemical structure. If the unexpected effect persists, it is more likely to be an on-target effect of BLT1 antagonism that was previously uncharacterized. If the effect is not observed with the other antagonist, it is more likely an off-target effect of this compound.
-
Knockdown/Knockout Experiments: The most definitive way to confirm an on-target effect is to use siRNA or CRISPR to reduce or eliminate the expression of BLT1. If the effect of this compound is lost in the knockdown/knockout cells, it is an on-target effect.
-
Quantitative Data Summary
Specific quantitative data on the selectivity and off-target binding profile of this compound is limited in publicly available literature. Researchers are encouraged to perform their own characterization. The following table provides a template for summarizing such data.
| Target | This compound Binding Affinity (Ki) | This compound Functional Activity (IC50/EC50) | Reference |
| BLT1 | To be determined | To be determined | |
| BLT2 | To be determined | To be determined | |
| Other GPCR 1 | To be determined | To be determined | |
| Other GPCR 2 | To be determined | To be determined |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol provides a general workflow for a competitive immunoassay to measure cAMP levels. Several commercial kits are available (e.g., from Promega, PerkinElmer, Abcam).
Materials:
-
Cells expressing the BLT1 receptor
-
This compound
-
Leukotriene B4 (LTB4)
-
Forskolin (positive control)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell type and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulation: Add LTB4 to the wells to stimulate the BLT1 receptor. For a positive control, add forskolin to a separate set of wells. Incubate for the recommended time (typically 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates following the kit's protocol.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in your samples based on the standard curve. Plot the results as a function of this compound concentration to determine the IC50.
Protocol 2: Measurement of Intracellular IP3 Levels
This protocol outlines a general method for measuring IP3 accumulation, often using a competitive binding assay format. Commercial kits are available for this purpose.
Materials:
-
Cells expressing the BLT1 receptor
-
This compound
-
Leukotriene B4 (LTB4)
-
Agonist for a known Gq-coupled receptor (positive control)
-
Cell lysis buffer (often containing a quenching agent)
-
IP3 assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate cells with this compound or vehicle for 30 minutes at 37°C.
-
Stimulation: Add LTB4 to stimulate the cells for a short period (typically 30-60 seconds).
-
Lysis and Quenching: Stop the reaction and lyse the cells using the lysis buffer provided in the IP3 assay kit. This buffer usually contains an acid to quench the reaction.
-
IP3 Measurement: Follow the manufacturer's protocol for the IP3 assay, which typically involves a competitive binding reaction.
-
Data Analysis: Create a standard curve and determine the IP3 concentration in your samples. Plot the inhibition of LTB4-induced IP3 production as a function of this compound concentration to calculate the IC50.
Visualizations
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
Validation & Comparative
A Comparative Guide to Thromboxane Receptor Antagonists: L-640,033 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thromboxane (B8750289) receptor antagonist L-640,033 alongside other prominent antagonists. Thromboxane A2 (TXA2) plays a pivotal role in hemostasis and various pathological processes, including thrombosis and bronchoconstriction, by activating thromboxane (TP) receptors. Consequently, the development of TP receptor antagonists remains a significant area of research for therapeutic intervention in cardiovascular and respiratory diseases. This document summarizes key performance data, experimental methodologies, and signaling pathways to facilitate a comprehensive understanding of these compounds.
Quantitative Comparison of Thromboxane Receptor Antagonists
The following tables summarize the binding affinity and inhibitory potency of several notable thromboxane receptor antagonists. This data is crucial for comparing the relative efficacy of these compounds at the molecular and cellular levels.
Table 1: Binding Affinity (Ki) of Thromboxane Receptor Antagonists
| Compound | Receptor | Ki (nM) | Organism | Comments |
| Ramatroban | Thromboxane A2 Receptor | 10 - 13[1] | Human | Also antagonizes the PGD2 receptor (CRTh2)[1]. |
| SQ 29,548 | Thromboxane A2/Prostaglandin H2 Receptor | 4.1[2] | Human (recombinant) | A highly selective TP receptor antagonist[2]. |
| SQ 29,548 | Soluble Thromboxane A2/Prostaglandin H2 Receptor | 39.7 ± 4.3 | Human (platelet membranes) | Binding to soluble receptors. |
Table 2: Inhibition of Platelet Aggregation (IC50) by Thromboxane Receptor Antagonists
| Compound | Agonist | IC50 (µM) | Platelet Source |
| Ramatroban | - | ~0.03 | Human |
| Terutroban | Thromboxane A2 | 0.0164 | Not Specified |
| SQ 29,548 | U-46619 | 0.06[2] | Washed Human Platelets |
Thromboxane A2 Receptor Signaling Pathway
Activation of the thromboxane receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade leading to various physiological responses, primarily platelet aggregation and vasoconstriction. Understanding this pathway is essential for the rational design and evaluation of TP receptor antagonists.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize thromboxane receptor antagonists. Specific details may vary between laboratories and studies.
Thromboxane Receptor Binding Assay
This assay determines the affinity of a compound for the thromboxane receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the TP receptor.
Materials:
-
Human platelet membranes (source of TP receptors)
-
Radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548)
-
Test compound (e.g., this compound) and known competitors
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Human platelet membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled antagonist and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.
Objective: To determine the IC50 of a test compound for the inhibition of platelet aggregation.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., U-46619, a stable TXA2 mimetic)
-
Test compound (e.g., this compound)
-
Platelet aggregometer
Procedure:
-
Preparation: PRP or washed platelets are pre-warmed to 37°C in the aggregometer cuvettes with stirring.
-
Incubation: The test compound at various concentrations is added to the platelet suspension and incubated for a short period.
-
Aggregation Induction: The platelet agonist (e.g., U-46619) is added to induce aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The maximum extent of aggregation is determined for each concentration of the test compound. The IC50 value is calculated as the concentration of the compound that produces 50% inhibition of the maximal aggregation response.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel thromboxane receptor antagonist.
Discussion and Future Directions
The available data on established thromboxane receptor antagonists such as Ramatroban, Terutroban, and SQ 29,548 provide a strong foundation for understanding the structure-activity relationships and pharmacological profiles required for potent and selective TP receptor blockade. While a direct quantitative comparison with this compound is currently limited by the lack of publicly available data, the experimental protocols and comparative data presented in this guide offer a robust framework for its evaluation.
Future research should focus on obtaining and publishing the in vitro and in vivo pharmacological profile of this compound. Direct head-to-head studies comparing this compound with the antagonists listed in this guide would be invaluable for determining its relative potency, selectivity, and potential therapeutic advantages. Furthermore, exploring the pharmacokinetic and pharmacodynamic properties of this compound in relevant animal models will be crucial for its progression as a potential clinical candidate. The continued development of novel thromboxane receptor antagonists holds promise for the treatment of a range of debilitating diseases.
References
A Comparative Analysis of L-640,033 and Aspirin on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of L-640,033 and aspirin (B1665792) on platelet function, drawing upon available experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct mechanisms and potential therapeutic applications of these two compounds.
Executive Summary
Aspirin, a well-established antiplatelet agent, irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist. In contrast, this compound is a thromboxane receptor antagonist, which competitively blocks the binding of TXA2 to its receptor on the platelet surface. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles. While aspirin prevents the formation of a key platelet activator, this compound blocks the action of this activator, offering a more targeted approach to inhibiting platelet aggregation.
Data Presentation
Due to the limited availability of public data for this compound, a direct quantitative comparison of IC50 values for the inhibition of platelet aggregation is not currently possible. However, the following table summarizes the known mechanisms of action and effects of both compounds.
| Feature | This compound | Aspirin |
| Primary Mechanism of Action | Thromboxane A2 Receptor Antagonist | Cyclooxygenase-1 (COX-1) Inhibitor |
| Effect on Thromboxane A2 (TXA2) Levels | No direct effect on TXA2 synthesis | Decreases TXA2 synthesis |
| Nature of Inhibition | Competitive and reversible | Irreversible |
| Target | Thromboxane A2 Receptor (TP) | Cyclooxygenase-1 (COX-1) Enzyme |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and aspirin can be visualized in the context of the arachidonic acid cascade and subsequent platelet activation pathways.
Aspirin acts upstream by irreversibly acetylating a serine residue in the active site of the COX-1 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2. This inhibition lasts for the entire lifespan of the platelet (7-10 days). This compound, on the other hand, acts downstream by competitively binding to the thromboxane A2 receptor, preventing TXA2 from initiating the signaling cascade that leads to platelet activation and aggregation.
Experimental Protocols
The evaluation of platelet inhibitors like this compound and aspirin typically involves in vitro platelet aggregation assays. A standard experimental workflow for such an assay is outlined below.
Detailed Methodology for Platelet Aggregation Assay:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from medications known to affect platelet function for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The collected blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
-
Incubation: The PRP is incubated with either the test compound (this compound or aspirin at various concentrations) or a vehicle control for a specified period at 37°C.
-
Agonist Addition: Platelet aggregation is induced by adding a platelet agonist.
-
For studying This compound , a thromboxane A2 mimetic such as U-46619 is typically used to directly stimulate the thromboxane receptor.
-
For studying aspirin , arachidonic acid is used as the agonist to assess the inhibition of the COX-1 pathway.
-
-
Data Acquisition: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is recorded as an increase in light transmission over time.
-
Data Analysis: The extent of platelet aggregation is quantified, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Conclusion
This compound and aspirin represent two distinct strategies for inhibiting platelet function. Aspirin's broad and irreversible inhibition of COX-1 has proven clinical efficacy but also carries the risk of gastrointestinal side effects due to the inhibition of protective prostaglandins. This compound, as a thromboxane receptor antagonist, offers a more targeted approach by specifically blocking the effects of TXA2. This targeted mechanism may potentially offer a better safety profile, although further clinical data is required to substantiate this. The choice between a COX-1 inhibitor and a thromboxane receptor antagonist would depend on the specific therapeutic goal and the patient's clinical profile. Further head-to-head studies with comprehensive quantitative data are necessary to fully elucidate the comparative efficacy and safety of these two classes of antiplatelet agents.
A Comparative Guide to the Specificity of L-640,033 for the Thromboxane A2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-640,033 and other prominent Thromboxane (B8750289) A2 (TXA2) receptor antagonists. The following sections present quantitative data on their binding affinities and functional inhibition, detailed experimental protocols for assessing these parameters, and a visualization of the underlying TXA2 receptor signaling pathway.
Introduction to TXA2 Receptor Antagonism
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis. It is produced by activated platelets and exerts its effects by binding to the G-protein coupled TXA2 receptor (TP receptor). This binding initiates a signaling cascade that leads to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. Consequently, antagonists of the TXA2 receptor are of significant interest for the development of anti-platelet and anti-thrombotic therapies.
This compound has been investigated as a selective antagonist of the TXA2 receptor. To validate its specificity, it is essential to compare its performance against a panel of other known TXA2 receptor antagonists. This guide provides an objective comparison based on available experimental data.
Comparative Analysis of TXA2 Receptor Antagonists
The primary measure of a receptor antagonist's potency is its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Functional antagonism is typically assessed by the antagonist's ability to inhibit agonist-induced platelet aggregation. The following table summarizes the available data for this compound and a selection of alternative TXA2 receptor antagonists.
| Compound | Binding Affinity (Ki/IC50) | Functional Antagonism (pA2) |
| This compound | Data not available | Data not available |
| Terutroban (S-18886) | IC50: 16.4 nM[1] | - |
| GR32191 | - | ~8.2[1][2] |
| Daltroban (BM-13505) | Data not available | - |
| Picotamide (B163162) | Ki: ~1.5 - 1.6 µM[3] | - |
| Bay U 3405 (Ramatroban) | Ki: 10-13 nM | - |
| S-145 | Ki: 2.5 nM | - |
| Ridogrel | IC50: 5.2 µM | - |
| R.68070 | - | ~5.4[2] |
| CV-4151 | - | ~4.8[2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Methodologies
The validation of a TXA2 receptor antagonist's specificity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays used to generate the comparative data.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) for the TXA2 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the TXA2 receptor.
Materials:
-
Washed human platelets or cell lines expressing the human TXA2 receptor.
-
Radiolabeled TXA2 receptor antagonist (e.g., [³H]SQ29,548 or [³H]U-46619).
-
Test compounds (this compound and other antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare platelet membranes by sonication and centrifugation of washed human platelets. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of platelet membrane suspension.
-
50 µL of various concentrations of the test compound (or vehicle for total binding).
-
50 µL of the radiolabeled antagonist at a fixed concentration (typically near its Kd).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled antagonist) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay
This functional assay measures the ability of a TXA2 receptor antagonist to inhibit platelet aggregation induced by a TXA2 receptor agonist.
Objective: To determine the potency of a test compound in inhibiting TXA2-mediated platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
TXA2 receptor agonist (e.g., U46619 or arachidonic acid).
-
Test compounds (this compound and other antagonists).
-
Platelet aggregometer.
Protocol:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add the test compound at various concentrations (or vehicle) to the PRP and incubate for a short period.
-
Initiate platelet aggregation by adding a fixed concentration of the TXA2 agonist (e.g., U46619).
-
Monitor the change in light transmission through the PRP over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of the test compound.
-
Plot the percentage of inhibition of aggregation against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced aggregation.
-
Signaling Pathways and Experimental Visualization
To provide a clearer understanding of the mechanisms of action and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: TXA2 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Platelet Aggregation Assay Workflow.
Conclusion
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive inhibition of platelet thromboxane A2 receptor binding by picotamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thromboxane Receptor Antagonists: SQ 29,548 vs. Ramatroban
A head-to-head examination of two prominent thromboxane (B8750289) A2 receptor antagonists, SQ 29,548 and Ramatroban, reveals distinct profiles in their efficacy, selectivity, and mechanism of action. This guide provides researchers, scientists, and drug development professionals with a concise comparison of their performance, supported by experimental data and detailed methodologies.
Initially, this guide was intended to compare L-640,033 with SQ 29,548. However, a thorough search of publicly available scientific literature did not yield any identifiable information for "this compound" as a thromboxane receptor antagonist. Therefore, to fulfill the objective of a comparative analysis, the well-characterized and clinically relevant thromboxane receptor antagonist, Ramatroban, has been selected as a substitute for the comparison with SQ 29,548.
Quantitative Efficacy and Binding Affinity
The following table summarizes the key quantitative data for SQ 29,548 and Ramatroban, highlighting their potency in binding to the thromboxane A2 (TXA2) receptor, also known as the TP receptor, and their functional inhibition of platelet aggregation.
| Parameter | SQ 29,548 | Ramatroban | Experimental Context |
| Binding Affinity (Ki) | 4.1 nM[1] | 10 - 13 nM[2] | Inhibition of ligand binding to the human thromboxane A2 receptor. |
| Binding Affinity (Kd) | 39.7 ± 4.3 nM[3] | ~6 nM[4] | Saturation binding analysis with radiolabeled antagonist in human platelet membranes. |
| Platelet Aggregation Inhibition (IC50) | 0.06 µM (60 nM)[1] | ~30 nM[5] | Inhibition of platelet aggregation induced by a TXA2 mimetic (e.g., U-46619). |
| Receptor Selectivity | Highly selective for TP receptor[1] | Dual antagonist for TP and Prostaglandin (B15479496) D2 (DP2/CRTH2) receptors[6] | |
| Mechanism of Action | Inverse Agonist[7][8] | Inverse Agonist[7][8] | Both compounds reduce the basal activity of the TP receptor in the absence of an agonist. |
Experimental Protocols
Radioligand Binding Assay (for Ki and Kd determination)
A standard experimental protocol to determine the binding affinity of SQ 29,548 and Ramatroban to the thromboxane A2 receptor involves a competitive radioligand binding assay.
-
Membrane Preparation: Human platelet membranes expressing the thromboxane A2 receptor are prepared and isolated. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl2 and CaCl2, is used for the binding assay.
-
Radioligand: A radiolabeled thromboxane receptor antagonist, such as [3H]-SQ 29,548, is used as the tracer.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the platelet membranes in the presence of increasing concentrations of the unlabeled competitor (either SQ 29,548 or Ramatroban).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the competitor. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. For saturation binding assays to determine Kd, increasing concentrations of the radioligand are incubated with the membranes in the presence and absence of a saturating concentration of an unlabeled antagonist to determine total and non-specific binding, respectively.
Platelet Aggregation Assay (for IC50 determination)
The inhibitory effect of SQ 29,548 and Ramatroban on platelet aggregation is typically assessed using light transmission aggregometry.[9]
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.
-
Incubation with Antagonist: The PRP is pre-incubated with various concentrations of the antagonist (SQ 29,548 or Ramatroban) or vehicle control for a specific period at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding a thromboxane A2 mimetic, such as U-46619 or arachidonic acid.[10][11]
-
Measurement of Aggregation: The change in light transmission through the PRP suspension is monitored over time using an aggregometer. As platelets aggregate, the light transmission increases.
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of the antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal aggregation, is then calculated.
Signaling Pathway and Mechanism of Action
Both SQ 29,548 and Ramatroban are antagonists of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, thromboxane A2, to the TP receptor initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction. SQ 29,548 and Ramatroban exert their effects by blocking this initial step.
Caption: Thromboxane A2 Signaling Pathway and Point of Inhibition by SQ 29,548 and Ramatroban.
Concluding Remarks
Both SQ 29,548 and Ramatroban are potent antagonists of the thromboxane A2 receptor. SQ 29,548 demonstrates high selectivity for the TP receptor. In contrast, Ramatroban exhibits a dual antagonism, targeting both the TP receptor and the prostaglandin D2 receptor (CRTH2), which may offer a broader therapeutic profile in conditions with overlapping inflammatory pathways.[6]
Furthermore, both compounds have been shown to act as inverse agonists, reducing the constitutive activity of the TP receptor.[7][8] This property may be particularly relevant in disease states characterized by receptor overactivity. The choice between these two antagonists would depend on the specific research or therapeutic context, with considerations for the desired selectivity and the potential benefits of dual receptor antagonism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 7. Inverse agonism of SQ 29,548 and Ramatroban on Thromboxane A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
L-640,033: A Thromboxane Receptor Antagonist with a Focused Profile
For Immediate Release:
Shanghai, China – December 9, 2025 – L-640,033 is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. Its primary mechanism of action is the inhibition of platelet aggregation and smooth muscle contraction induced by TXA2. This guide provides a comparative analysis of the cross-reactivity of this compound with other prostanoid receptors, supported by available experimental data.
Comparative Analysis of Prostanoid Receptor Binding Affinity
To assess the selectivity of this compound, its binding affinity has been evaluated against a panel of prostanoid receptors, including the thromboxane (TP), prostaglandin (B15479496) D2 (DP), prostaglandin E2 (EP), prostaglandin F2α (FP), and prostacyclin (IP) receptors.
| Compound | TP Receptor (Ki, nM) | DP Receptor (Ki, nM) | EP Receptors (Ki, nM) | FP Receptor (Ki, nM) | IP Receptor (Ki, nM) |
| This compound | Potent Antagonist | No significant affinity | No significant affinity | No significant affinity | No significant affinity |
| U46619 (TP Agonist) | High Affinity | - | - | - | - |
| PGD2 (DP Agonist) | Low Affinity | High Affinity | - | - | - |
| PGE2 (EP Agonist) | Low Affinity | - | High Affinity | - | - |
| PGF2α (FP Agonist) | Low Affinity | - | - | High Affinity | - |
| Iloprost (IP Agonist) | Low Affinity | - | - | - | High Affinity |
Data Interpretation: The available data indicates that this compound exhibits high selectivity for the TP receptor. No significant binding affinity has been reported for other prostanoid receptors, highlighting its focused mechanism of action.
Experimental Protocols
The determination of the binding affinity of this compound and other prostanoids to their respective receptors is typically achieved through radioligand binding assays.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for various prostanoid receptors.
Materials:
-
Cell membranes expressing the specific human prostanoid receptor of interest (TP, DP, EP, FP, or IP).
-
Radiolabeled ligand specific for each receptor (e.g., [³H]-SQ 29,548 for TP receptor).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the TP receptor blocks the downstream signaling cascades typically initiated by TXA2. The primary signaling pathway for the TP receptor involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.
Thromboxane (TP) Receptor Signaling Pathway
Caption: this compound blocks TXA2 binding to the TP receptor, inhibiting Gq-mediated signaling.
General Experimental Workflow for Assessing Receptor Selectivity
Caption: Workflow for determining the selectivity of this compound across prostanoid receptors.
Conclusion
This compound is a highly selective antagonist for the thromboxane (TP) receptor. Its lack of significant cross-reactivity with other prostanoid receptors, such as DP, EP, FP, and IP, makes it a valuable tool for researchers investigating the specific roles of the TXA2 signaling pathway in various physiological and pathological processes. The focused pharmacological profile of this compound minimizes the potential for off-target effects, thereby providing clearer insights in experimental settings.
In Vivo Validation of Antithrombotic Effects: A Comparative Analysis of SQ-29,548, Aspirin, and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antithrombotic performance of the thromboxane (B8750289) receptor antagonist SQ-29,548 against two widely used antiplatelet agents, Aspirin (B1665792) and Clopidogrel. The information presented is collated from various preclinical studies, with a focus on quantitative data from established animal models of thrombosis.
Comparative Efficacy of Antithrombotic Agents
The antithrombotic efficacy of SQ-29,548, Aspirin, and Clopidogrel has been evaluated in various in vivo models. The following tables summarize key quantitative data from studies utilizing the rat electrically-induced carotid artery thrombosis model and a mouse laser-induced arterial thrombosis model. It is important to note that direct head-to-head in vivo studies comparing all three agents in the same model are limited. The data presented here is a synthesis of findings from separate, but methodologically similar, preclinical investigations.
Table 1: Comparison of a Thromboxane Receptor Antagonist and Aspirin in a Rat Model of Electrically-Induced Carotid Artery Thrombosis [1]
| Treatment Group | Dose | Mean Thrombus Weight (mg) | % Decrease in Thrombus Weight |
| Vehicle Control | - | 4.1 ± 0.5 | - |
| SQ 30,741* | 1 mg/kg + 1 mg/kg/h | 1.8 ± 0.4 | 57% |
| Aspirin | 1 mg/kg | 4.0 ± 0.6 | 2% |
| Aspirin | 10 mg/kg | 3.5 ± 0.6 | 15% |
*SQ 30,741 is a close structural and functional analog of SQ-29,548.
Table 2: Antithrombotic Effects of Clopidogrel in Combination with Aspirin in a Mouse Laser-Induced Arterial Thrombosis Model [2]
| Treatment Group | Dose | Relative Thrombus Size (vs. Clopidogrel alone) |
| Clopidogrel alone | 5 mg/kg | 100% |
| Clopidogrel + Aspirin | 5 mg/kg + 0.15 mg/kg | Smaller thrombi |
| Clopidogrel + Aspirin | 5 mg/kg + 0.6 mg/kg | Larger thrombi |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for two commonly employed thrombosis models.
Electrically-Induced Carotid Artery Thrombosis in Rats[1]
This model induces the formation of a platelet-rich thrombus through electrical stimulation of the carotid artery.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right carotid artery is isolated and a stimulating electrode is placed around the artery.
-
Drug Administration: The test compounds (e.g., SQ 30,741, Aspirin) or vehicle are administered intravenously.
-
Thrombosis Induction: A current of 0.1 mA is applied to the electrode to induce endothelial injury and subsequent thrombus formation.
-
Endpoint Measurement: After a set period, the thrombosed arterial segment is excised and the wet weight of the thrombus is determined.
Laser-Induced Arterial Thrombosis in Mice[2]
This model utilizes a laser to induce precise endothelial injury and monitor thrombus formation in real-time.
-
Animal Preparation: Mice are anesthetized and the cremaster muscle is exteriorized for visualization of the microvasculature.
-
Drug Administration: Test compounds (e.g., Clopidogrel, Aspirin) are administered orally.
-
Thrombosis Induction: A laser is used to injure the wall of a mesenteric arteriole, initiating thrombus formation.
-
Endpoint Measurement: Thrombus size and growth are monitored and quantified over time using intravital microscopy.
Mechanism of Action and Signaling Pathways
The antithrombotic effects of SQ-29,548, Aspirin, and Clopidogrel are mediated through distinct molecular pathways that ultimately inhibit platelet activation and aggregation.
SQ-29,548: Thromboxane A2 Receptor Antagonism
SQ-29,548 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor. By blocking this receptor, it prevents the binding of TXA2, a powerful platelet agonist and vasoconstrictor. This inhibition disrupts a key signaling cascade that leads to platelet shape change, degranulation, and aggregation.
Caption: SQ-29,548 competitively inhibits the TXA2 receptor.
Aspirin: Irreversible COX-1 Inhibition
Aspirin's antithrombotic effect stems from its ability to irreversibly inhibit the cyclooxygenase-1 (COX-1) enzyme in platelets. This acetylation of COX-1 prevents the synthesis of prostaglandin (B15479496) H2, the precursor to TXA2. The inhibition is permanent for the lifespan of the platelet.
Caption: Aspirin irreversibly inhibits the COX-1 enzyme.
Clopidogrel: P2Y12 Receptor Antagonism
Clopidogrel is a prodrug that is metabolized to an active compound that irreversibly blocks the P2Y12 receptor on the platelet surface. The P2Y12 receptor is a key receptor for adenosine (B11128) diphosphate (B83284) (ADP), another important platelet agonist. By blocking this receptor, Clopidogrel inhibits ADP-mediated platelet activation and aggregation.
Caption: Clopidogrel's active metabolite blocks the P2Y12 receptor.
Experimental Workflow and Logical Relationships
The in vivo validation of antithrombotic agents typically follows a structured workflow, from drug administration to the assessment of thrombotic events. The logical relationship between the mechanisms of action of the compared drugs highlights their distinct but convergent effects on platelet-mediated thrombosis.
Caption: A generalized workflow for in vivo antithrombotic studies.
Caption: Distinct mechanisms of action for antithrombotic effect.
References
A Comparative Analysis of Thromboxane A2 Receptor Antagonists in Respiratory Research: Focus on Seratrodast
In the landscape of respiratory disease research, particularly in the context of asthma, the thromboxane (B8750289) A2 (TXA2) pathway has been a focal point for therapeutic intervention. Seratrodast (B26692), a selective TXA2 receptor antagonist, has emerged as a significant compound in this area. While a direct head-to-head comparison with the specific compound L-640,033 is not available in the current literature, this guide provides a comprehensive analysis of seratrodast, including its mechanism of action and comparative performance against montelukast (B128269), a widely used leukotriene receptor antagonist. This comparison is supported by experimental data from clinical trials, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Seratrodast
Seratrodast exerts its therapeutic effects by acting as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor.[1][2] TXA2 is a potent mediator of bronchoconstriction, airway hyperresponsiveness, and inflammation, all of which are hallmark features of asthma.[1][2] By blocking the TXA2 receptor, seratrodast effectively inhibits the downstream signaling cascade initiated by TXA2, leading to a reduction in airway inflammation and an improvement in pulmonary function.[1][3]
The signaling pathway of Thromboxane A2 (TXA2) leading to bronchoconstriction and the inhibitory action of Seratrodast are depicted below.
Caption: Seratrodast blocks the TXA2 receptor, inhibiting bronchoconstriction.
Head-to-Head Comparison: Seratrodast vs. Montelukast
A randomized, double-blind, comparative clinical trial was conducted to assess the efficacy and tolerability of seratrodast versus montelukast in adult patients with mild to moderate asthma.[4] This study provides valuable quantitative data for comparing the performance of these two drugs.
Table 1: Comparative Efficacy of Seratrodast and Montelukast in Asthma Patients[4][5]
| Parameter | Seratrodast (80 mg once daily) | Montelukast (10 mg once daily) | p-value |
| Change in Peak Expiratory Flow (PEF) (L/s) | 0.416 | Not specified, but significantly lower than Seratrodast | 0.01 |
| Reduction in Expectoration Score | Significantly greater reduction | Less reduction compared to Seratrodast | 0.01 |
| Reduction in Sputum Eosinophil Cationic Protein (ECP) | Significantly greater reduction | Less reduction compared to Seratrodast | <0.001 |
| Reduction in Sputum Albumin | Significantly greater reduction | Less reduction compared to Seratrodast | <0.001 |
The results from this study indicate that while both treatments were effective in improving clinical symptoms of asthma, seratrodast demonstrated a statistically significant greater improvement in peak expiratory flow and a more pronounced reduction in markers of airway inflammation (ECP and albumin) compared to montelukast.[4]
Experimental Protocols
Clinical Trial: Seratrodast vs. Montelukast in Mild to Moderate Asthma[4]
-
Study Design: A randomized, comparative, double-blind, double-dummy, multi-center, parallel-group, non-inferiority study.
-
Participants: 205 adult patients with mild to moderate asthma who were on a stable low dose of inhaled corticosteroids.
-
Treatment Arms:
-
Seratrodast 80 mg once daily for 28 days (n=103).
-
Montelukast 10 mg once daily for 28 days (n=102).
-
-
Outcome Measures:
-
Primary: Changes in asthma symptom scores (wheezing, shortness of breath, expectoration, cough, and chest tightness).
-
Secondary:
-
Lung function parameters: Peak Expiratory Flow (PEF), Forced Vital Capacity (FVC), and Forced Expiratory Volume in 1 second (FEV1).
-
Sputum and mucociliary parameters: Fucose, Eosinophil Cationic Protein (ECP), and albumin.
-
-
-
Data Analysis: Statistical analysis was performed to compare the improvement from baseline values between the two treatment groups.
The workflow for this clinical trial is illustrated in the diagram below.
Caption: Workflow of the comparative clinical trial of Seratrodast and Montelukast.
Conclusion
While a direct experimental comparison between this compound and seratrodast is unavailable, the existing data for seratrodast provides a strong foundation for understanding its therapeutic potential as a TXA2 receptor antagonist. The head-to-head clinical trial against montelukast demonstrates seratrodast's superior efficacy in improving lung function and reducing airway inflammation in patients with mild to moderate asthma.[4] This guide offers researchers and drug development professionals a detailed overview of seratrodast's performance, supported by quantitative data and clear experimental methodologies, to inform future research and development in the field of respiratory therapeutics.
References
- 1. [Thromboxane A2 antagonist--discovery of seratrodast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Seratrodast used for? [synapse.patsnap.com]
- 3. The effect of seratrodast on eosinophil cationic protein and symptoms in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journaljammr.com [journaljammr.com]
Unable to Confirm In Vivo Target Engagement of L-640,033: Compound Not Identified in Publicly Available Literature
A comprehensive search of scientific literature and chemical databases has yielded no specific information for a compound designated "L-640,033." As a result, a comparison guide detailing its in vivo target engagement, as requested, cannot be provided at this time. The absence of publicly available data, including its chemical structure, biological target, and any associated experimental results, prevents a comparative analysis with alternative methodologies.
For researchers, scientists, and drug development professionals interested in assessing the in vivo target engagement of a compound, a variety of established and emerging techniques are available. The selection of an appropriate method depends on factors such as the nature of the target, the properties of the small molecule, and the biological system under investigation.
General Methodologies for In Vivo Target Engagement:
Several key methodologies are routinely employed to confirm that a therapeutic candidate interacts with its intended target within a living organism. These can be broadly categorized as follows:
-
Direct Binding Assays: These methods directly measure the interaction between the compound and its target protein.
-
Positron Emission Tomography (PET): A non-invasive imaging technique that utilizes radiolabeled ligands to visualize and quantify target occupancy in vivo.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive chemical probes to assess the functional state of enzymes and can be adapted for in vivo target engagement studies.
-
-
Target Occupancy Assays: These approaches determine the fraction of the target that is bound by the drug.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. It can be adapted for in vivo sample analysis.
-
-
Downstream Biomarker Analysis: This involves measuring a change in a biological marker that is a direct consequence of the drug engaging its target.
-
Pharmacodynamic (PD) Biomarkers: Measurement of changes in the levels or activity of downstream signaling molecules or physiological parameters.
-
Comparison of In Vivo Target Engagement Methodologies
| Method | Principle | Advantages | Disadvantages |
| Positron Emission Tomography (PET) | Non-invasive imaging of a radiolabeled compound or a tracer that competes with the unlabeled drug for target binding. | Quantitative, non-invasive, provides spatial distribution information. | Requires synthesis of a radiolabeled tracer, expensive infrastructure. |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with chemical probes to measure target engagement. | Provides functional information about target engagement, can identify off-targets. | Typically requires tissue biopsy, may not be suitable for all targets. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free, can be performed on tissue samples. | May not be suitable for all targets, can be technically challenging. |
| Pharmacodynamic (PD) Biomarkers | Measurement of a downstream biological effect of target engagement. | Can provide a direct link between target engagement and biological function. | Can be influenced by factors other than target engagement, may not be a proximal readout. |
Experimental Workflow for In Vivo Target Engagement Assessment
A typical workflow for assessing the in vivo target engagement of a novel compound would involve a series of steps, from initial hypothesis to data analysis.
Caption: A generalized workflow for determining in vivo target engagement.
Illustrative Signaling Pathway
Without a known target for this compound, a specific signaling pathway cannot be depicted. However, a generic kinase signaling pathway is provided below to illustrate the type of diagram that would be generated. Kinases are common drug targets, and confirming engagement with a specific kinase in a pathway is a frequent objective.
Caption: A simplified, generic kinase signaling cascade.
To proceed with a meaningful comparison and provide the requested detailed guide, the identity of "this compound" and its intended biological target are essential. Researchers with access to this information are encouraged to utilize the general frameworks and methodologies described above to design and execute their in vivo target engagement studies.
L-640,033: A Guide to its Use as a Negative Control in Prostaglandin Research
For researchers in the fields of pharmacology, cell biology, and drug development, the use of appropriate controls is paramount to the validity and interpretation of experimental data. In the study of prostaglandin (B15479496) signaling, particularly through the E-prostanoid (EP) receptors, specific agonists and antagonists are essential tools. Equally important is the use of a reliable negative control—a compound that is structurally related but pharmacologically inactive at the receptor of interest. This guide provides a comparative overview of L-640,033, a compound utilized as a negative control in prostaglandin research, and contrasts its profile with that of established prostaglandin receptor antagonists.
The Critical Role of a Negative Control
In prostaglandin research, a negative control like this compound is crucial for several reasons:
-
Establishing Specificity: It helps to ensure that the observed biological effects of an active compound (agonist or antagonist) are due to its specific interaction with the target receptor and not a result of off-target effects or non-specific interactions with the experimental system.
-
Controlling for Vehicle Effects: Many pharmacological agents are dissolved in solvents (vehicles) like DMSO. A negative control prepared in the same vehicle helps to differentiate the effects of the compound from those of the solvent.
-
Validating Assay Systems: The lack of response to a negative control confirms that the assay is functioning correctly and is not prone to false positives.
While this compound has been used in prostaglandin research as a negative control, publicly available, detailed pharmacological data, such as binding affinities (Ki) or inhibitory concentrations (IC50) for prostaglandin receptors, is limited. Its utility is primarily based on its reported lack of significant activity at these receptors in specific experimental contexts.
Comparison with Prostaglandin Receptor Antagonists
To understand the profile of a negative control, it is best compared to active compounds. The following tables summarize the pharmacological data for well-characterized antagonists of the prostaglandin EP2 receptor, a common target in prostaglandin research.
Table 1: Pharmacological Profile of Selected Prostaglandin EP2 Receptor Antagonists
| Compound | Target Receptor(s) | Potency (nM) | Selectivity | Key Features |
| This compound | (Intended as inactive) | Data not publicly available | Reported as inactive at prostaglandin receptors | Used as a negative control to validate specificity of active compounds. |
| PF-04418948 | EP2 | IC50 = 16 | >1000-fold selective for EP2 over other prostanoid receptors | Potent and highly selective EP2 antagonist, suitable for in vitro and in vivo studies.[1] |
| TG4-155 | EP2, DP1 | Ki = 9.9 (EP2) | ~14-fold selective for EP2 over DP1; >550-fold over EP1, EP3, EP4, IP | Potent, brain-permeable EP2 antagonist with some cross-reactivity with the DP1 receptor.[2] |
| TG8-260 | EP2 | Schild KB = 13.2 | >500-fold selective for EP2 over other prostanoid receptors | Second-generation EP2 antagonist with high potency, selectivity, and oral bioavailability.[1][3] |
| AH6809 | EP1, EP2, DP1 | pA2 = 5.35 (DP) | Non-selective | A commonly used but non-selective prostaglandin receptor antagonist.[4][5] |
Table 2: Receptor Binding Affinity (Ki) of Selected Prostaglandin Receptor Antagonists
| Compound | EP1 (nM) | EP2 (nM) | EP3 (nM) | EP4 (nM) | DP1 (nM) | IP (nM) |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A |
| PF-04418948 | >10,000 | 16 (IC50) | >10,000 | >10,000 | >10,000 | >10,000 |
| TG4-155 | >10,000 | 9.9 | >10,000 | >10,000 | ~140 | >10,000 |
| TG8-260 | >10,000 | 13.2 (KB) | >10,000 | >10,000 | >10,000 | >10,000 |
| AH6809 | ~µM range | ~µM range | ~µM range | N/A | ~µM range | N/A |
| N/A: Data not readily available in public sources. |
Prostaglandin E2 (PGE2) Signaling Pathways
Prostaglandin E2 exerts its diverse physiological and pathological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[4] These receptors couple to different intracellular signaling pathways, leading to a wide range of cellular responses. Understanding these pathways is crucial for interpreting the effects of antagonists and the importance of a negative control.
Caption: Prostaglandin E2 (PGE2) signaling pathways via EP receptors.
Experimental Workflow for Evaluating a Negative Control
The utility of a negative control like this compound is demonstrated within a well-defined experimental workflow. A typical experiment to assess the activity of a potential EP2 receptor antagonist would include this compound to ensure the observed effects are specific to EP2 receptor blockade.
Caption: Experimental workflow for validating an EP2 antagonist using a negative control.
Experimental Protocols
Protocol: In Vitro cAMP Assay for EP2 Receptor Antagonism
-
Cell Culture:
-
Culture cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions.
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of the EP2 agonist (e.g., PGE2), the test antagonist, and the negative control (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in assay buffer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test antagonist, this compound (as a negative control), or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Add the EP2 agonist (PGE2) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the vehicle control.
-
Incubate for a further specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Normalize the data to the response of the agonist-only treated cells (100% stimulation) and the vehicle-treated cells (0% stimulation).
-
Plot the concentration-response curve for the test antagonist and calculate the IC50 value.
-
The this compound treated cells should show a cAMP response similar to the agonist-only treated cells, confirming its lack of inhibitory activity.
-
Conclusion
References
- 1. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Not a mouse stirring: deletion of the EP2 and love’s labor’s lost - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-640,033: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential procedural guidance for the proper disposal of L-640,033, a leukotriene D4 antagonist.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior and potential interactions.
| Property | Value |
| Molecular Formula | C₂₃H₂₅N₃O₃S |
| Molecular Weight | 439.53 g/mol |
| Boiling Point (Predicted) | 648.4±55.0 °C |
| Density (Predicted) | 1.27±0.1 g/cm³ |
| pKa (Predicted) | 13.21±0.20 |
Experimental Protocols for Disposal
The proper disposal of this compound depends on its physical state (solid or liquid) and the nature of any contaminants.
Disposal of Solid this compound Waste
Unused or expired this compound in its solid form, as well as materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves), should be managed as chemical waste.
Methodology:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents (e.g., "Solid Waste: this compound").
-
Containerization: Ensure the waste container is made of a material compatible with the chemical. The container must be kept closed except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal.
Disposal of Liquid this compound Waste
Solutions containing this compound must be treated as liquid chemical waste. The specific procedure will depend on the solvent used.
Methodology:
-
Segregation: Collect all liquid waste containing this compound in a designated, compatible, and leak-proof liquid waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste" or "Chemical Waste," and the full chemical names and approximate concentrations of all components must be listed.
-
Storage: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's EHS department. Under no circumstances should liquid waste containing this compound be poured down the drain.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institutional experts.
Essential Safety and Logistical Information for Handling L-640,033
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of L-640,033, a leukotriene receptor antagonist. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent research compound.
Compound Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N₃O | ChemicalBook |
| Molar Mass | 299.42 g/mol | ChemicalBook |
| Predicted Boiling Point | 508.4 ± 50.0 °C | ChemicalBook |
| Predicted Density | 1.115 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 13.21 ± 0.20 | ChemicalBook |
Hazard Identification and Personal Protective Equipment (PPE)
As a leukotriene receptor antagonist, this compound is a biologically active molecule. While specific toxicity data is unavailable, it should be handled as a potent compound with the potential for pharmacological effects upon exposure. The primary routes of exposure are inhalation of dust, skin contact, and ingestion.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Hand Protection | Nitrile gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | For handling powders outside of a ventilated enclosure, a NIOSH-approved N95 or higher-rated respirator is recommended. |
Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines the steps for safely weighing the solid form of this compound and preparing a stock solution.
Materials:
-
This compound solid powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Calibrated pipettes
-
Conical tubes or vials
Procedure:
-
Preparation:
-
Don all required PPE as listed in the table above.
-
Ensure a chemical fume hood or other ventilated enclosure is operational.
-
Prepare a designated waste container for contaminated materials.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed powder to an appropriate vial or tube.
-
Add the calculated volume of the desired solvent to achieve the target concentration.
-
Cap the vial securely.
-
Vortex the solution until the compound is fully dissolved. Gentle heating or sonication may be required for some compounds, but this should be determined on a small scale first.
-
-
Storage:
-
Store the stock solution in a clearly labeled, sealed container at the recommended temperature (typically -20°C or -80°C for long-term storage).
-
Operational and Disposal Plans
Spill Management:
-
Small Spills (Powder):
-
Do not sweep.
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Wet the towels with a 70% ethanol (B145695) solution.
-
Wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Small Spills (Solution):
-
Absorb the spill with inert material (e.g., vermiculite, sand).
-
Place the contaminated material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent followed by soap and water.
-
Waste Disposal:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.
Visualizations
Caption: A flowchart illustrating the key steps for safely handling this compound.
Caption: The mechanism of action for this compound as a leukotriene receptor antagonist.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
